molecular formula C₁₃H₁₀N₂O₃ B117827 5-(Phenylazo)salicylic acid CAS No. 3147-53-3

5-(Phenylazo)salicylic acid

Numéro de catalogue: B117827
Numéro CAS: 3147-53-3
Poids moléculaire: 242.23 g/mol
Clé InChI: JHDYSXXPQIFFJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Phenylazo)salicylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₀N₂O₃ and its molecular weight is 242.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163392. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-hydroxy-5-phenyldiazenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDYSXXPQIFFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877100
Record name Benzoic acid, 2-hydroxy-5-(phenylazo)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3147-53-3, 10143-07-4
Record name 5-(Phenylazo)salicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3147-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-(phenylazo)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5-(phenylazo)salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3147-53-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-5-(phenylazo)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-(phenylazo)salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(phenylazo)salicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLAZOSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JGZ1HX6EX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Phenylazo)salicylic Acid: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Phenylazo)salicylic acid, a versatile organic compound with significant applications in pharmaceuticals and analytical chemistry. This document details its chemical structure, physicochemical properties, and established experimental protocols for its synthesis and analysis.

Core Chemical Identity and Properties

This compound, an azo compound, is characterized by a phenyl group linked to a salicylic acid moiety through a diazo bridge. This structure imparts its distinct chemical and physical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-hydroxy-5-(phenyldiazenyl)benzoic acid[1]
CAS Number 3147-53-3[1][2][3][4]
Molecular Formula C₁₃H₁₀N₂O₃[1][2][3][4]
Molecular Weight 242.23 g/mol [1][2][4]
Synonyms 2-Hydroxy-5-(phenylazo)benzoic acid, Phenylazosalicylic Acid, Mesalazine Impurity I[2][4][5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 220.5 °C[2][3][6]
Boiling Point (Predicted) 472.7 ± 40.0 °C[2][5]
Density (Predicted) 1.30 ± 0.1 g/cm³[2][5]
pKa (Predicted) 2.71 ± 0.10[2][7]
Solubility Slightly soluble in acetone, aqueous base, and methanol.[2][5]
Appearance Brown to dark brown solid.[2][5]
Stability Light sensitive.[2][5]

Chemical Structure

The molecular structure of this compound is fundamental to its chemical behavior, including its reactivity and biological activity. The presence of the azo group, along with the carboxyl and hydroxyl groups on the salicylic acid backbone, allows for a range of chemical interactions.

synthesis_workflow cluster_diazotization Diazotization of Aniline cluster_coupling Coupling Reaction cluster_isolation Isolation and Purification aniline Aniline in HCl na_nitrite Sodium Nitrite Solution aniline->na_nitrite Add slowly at 0-2°C diazonium Benzenediazonium Chloride Solution na_nitrite->diazonium Stir for 10 min salicylic_acid Salicylic Acid in NaOH diazonium->salicylic_acid Add diazonium solution slowly below 5°C coupling_mixture Reaction Mixture salicylic_acid->coupling_mixture Stir for 5-6 hours precipitate This compound sodium salt (precipitate) coupling_mixture->precipitate filtration Filter and Wash precipitate->filtration neutralization Neutralize with HCl filtration->neutralization final_product Pure this compound neutralization->final_product analytical_workflow cluster_sample_prep Sample Preparation (Plasma) cluster_analysis UHPLC-MS/MS Analysis plasma Plasma Sample (100 µL) is_spike Spike with Internal Standard (d5-phenylazosalicylic acid) plasma->is_spike protein_precip Protein Precipitation (300 µL Acetonitrile) is_spike->protein_precip vortex_centrifuge Vortex & Centrifuge (10,000 x g, 10 min, 4°C) protein_precip->vortex_centrifuge supernatant Transfer Supernatant to HPLC vial vortex_centrifuge->supernatant injection Inject into UHPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 reverse-phase column) injection->separation detection Mass Spectrometric Detection (ESI, Negative Mode) separation->detection quantification Quantification detection->quantification

References

A Technical Guide to the Synthesis of 5-(Phenylazo)salicylic Acid via Diazo Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the synthesis of 5-(phenylazo)salicylic acid, a significant azo compound, through the well-established method of diazo coupling. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, reaction mechanisms, and quantitative data.

Introduction

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a cornerstone in the chemical industry, with wide-ranging applications as dyes, pigments, and pharmaceutical intermediates.[1][2] this compound, in particular, combines the structural features of an azo dye with salicylic acid, a molecule renowned for its anti-inflammatory properties.[3][4] This makes its synthesis and the study of its derivatives a topic of significant interest in medicinal chemistry. The synthesis is typically achieved through a two-step process: the diazotization of an aromatic amine, followed by a coupling reaction with a suitable aromatic substrate, in this case, salicylic acid.[1][5]

Reaction Mechanism

The synthesis of this compound proceeds via a two-stage mechanism: the formation of a diazonium salt from aniline, followed by an electrophilic aromatic substitution reaction with salicylic acid.

Stage 1: Diazotization of Aniline

Aniline, a primary aromatic amine, is converted into a benzenediazonium salt by treatment with nitrous acid (HNO₂).[6] Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.[7] The reaction mechanism involves the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic nitrogen of the aniline.[8][9] A series of proton transfers and the elimination of a water molecule lead to the formation of the benzenediazonium ion.[8][9]

Stage 2: Azo Coupling

The resulting benzenediazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as salicylic acid. The coupling reaction is an electrophilic aromatic substitution.[2] The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid are activating, ortho-, para-directing groups. The azo coupling occurs at the para position relative to the hydroxyl group (position 5), which is sterically more accessible than the ortho position. The reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl group of salicylic acid, forming the more strongly activating phenoxide ion, which enhances the rate of the electrophilic substitution.[10]

Experimental Workflow and Protocols

The following section details the experimental procedure for the synthesis of this compound.

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.1318.6 g0.2
Concentrated HCl36.4645 mL-
Sodium Nitrite (NaNO₂)69.0014.0 g0.2
Salicylic Acid138.1228.0 g0.2
Sodium Hydroxide (NaOH)40.00As required-
Sodium Carbonate (Na₂CO₃)105.996.0 g-
Water18.02As required-

Part A: Preparation of Benzenediazonium Chloride Solution [11]

  • In a suitable beaker, dissolve 18.6 g (0.2 mole) of aniline in a mixture of 45 mL of concentrated hydrochloric acid and 45 mL of water.

  • Cool the resulting solution to 0°C in an ice-salt bath.

  • Separately, dissolve 14.0 g of sodium nitrite in 40 mL of water.

  • Slowly add the sodium nitrite solution to the cooled aniline solution with constant, vigorous stirring, ensuring the temperature does not exceed 2°C.

  • After the addition is complete, continue stirring for 10 minutes.

  • Verify the reaction conditions: the solution should be strongly acidic to Congo red paper, and a weak positive test for excess nitrous acid should be obtained with starch-iodide paper. If necessary, add a few more drops of the nitrite solution.[11]

  • Carefully add 4.0 g of sodium carbonate to neutralize most of the excess hydrochloric acid until the solution is only slightly acidic to Congo red paper.

Part B: Azo Coupling Reaction [11]

  • In a separate vessel, prepare a solution of 28.0 g (0.2 mole) of salicylic acid in a mixture of 33 mL of sodium hydroxide solution, 67 mL of water, and 2.0 g of sodium carbonate.

  • Cool this solution to below 5°C using an external cooling bath.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the cold salicylic acid solution with continuous stirring.

  • Maintain the temperature of the reaction mixture below 5°C throughout the addition. A deep yellow color should form immediately.

  • As the reaction progresses, the product, this compound, will begin to precipitate, forming a thick, brownish paste.

  • After the complete addition of the diazo solution, continue to stir the mixture for 5 to 6 hours at 0-5°C, or until a negative test for the diazo compound is observed.

Part C: Isolation and Purification of the Product [11]

  • The product precipitates as its sodium salt. To isolate the free acid, neutralize the reaction mixture with hydrochloric acid.

  • Filter the resulting precipitate.

  • Wash the solid product with a dilute salt solution and then with water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or an ethanol-water mixture, to obtain the purified this compound.[3][4]

Visualized Workflows and Mechanisms

G Overall Experimental Workflow for the Synthesis of this compound cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification Aniline Aniline in HCl/H₂O Diazonium_Salt Benzenediazonium Chloride Solution Aniline->Diazonium_Salt Cool to 0°C NaNO2 Sodium Nitrite Solution NaNO2->Diazonium_Salt Slow Addition < 2°C Coupling Coupling Reaction (Formation of Brown Paste) Diazonium_Salt->Coupling Slow Addition Salicylic_Acid Salicylic Acid in NaOH/Na₂CO₃ Solution Salicylic_Acid->Coupling Cool to < 5°C Neutralization Neutralization with HCl Coupling->Neutralization Filtration Filtration & Washing Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Mechanism of Aniline Diazotization cluster_reagents Mechanism of Aniline Diazotization cluster_intermediates Mechanism of Aniline Diazotization NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 HCl HCl HCl->HNO2 + H⁺ H2NO2_plus H₂NO₂⁺ HNO2->H2NO2_plus + H⁺ NO_plus NO⁺ (Nitrosonium ion) H2NO2_plus->NO_plus - H₂O Intermediate1 N-Phenyl-N-nitrosamine NO_plus->Intermediate1 Aniline Aniline Aniline->Intermediate1 + NO⁺ Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Proton Transfer Diazohydroxide Diazohydroxide Intermediate2->Diazohydroxide Protonated_Diazohydroxide Protonated Diazohydroxide Diazohydroxide->Protonated_Diazohydroxide + H⁺ Final_Product Benzenediazonium Ion Protonated_Diazohydroxide->Final_Product - H₂O

Caption: Mechanism for the formation of the benzenediazonium ion from aniline.

G Mechanism of Azo Coupling cluster_reactants Mechanism of Azo Coupling cluster_intermediates Mechanism of Azo Coupling Diazonium Benzenediazonium Ion Sigma_Complex Sigma Complex (Intermediate) Diazonium->Sigma_Complex Electrophilic Attack Salicylate Salicylate Ion Salicylate->Sigma_Complex Final_Product This compound Sigma_Complex->Final_Product Deprotonation (-H⁺)

Caption: Electrophilic aromatic substitution mechanism for the azo coupling step.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis.

Table 1: Reaction Conditions

ParameterValueReference
Diazotization Temperature0-2°C[11]
Coupling Temperature< 5°C[11]
Coupling Reaction Time5-6 hours[11]

Table 2: Yields of Similar Azo-Salicylic Acid Compounds

While the specific yield for this compound is not provided in the cited literature, the following yields for structurally similar compounds synthesized via analogous methods are reported.

CompoundYield (%)Reference
2-Hydroxy-3-methyl-5-(4-nitro-phenylazo)-benzoic acid77[4]
5-(4-Carboxy-phenylazo)-2-hydroxy-3-methyl-benzoic acid83[4]
2-Hydroxy-3-methoxy-5-(3-nitro-phenylazo)-benzoic acid89[4]
2-Hydroxy-4-methyl-5-(4-nitro-phenylazo)-benzoic acid91[4]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₀N₂O₃[12]
Molecular Weight242.23 g/mol [12]
AppearanceOrange-red solid[13]
IUPAC Name2-hydroxy-5-(phenyldiazenyl)benzoic acid[12]

Spectroscopic Data:

  • FT-IR (Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the O-H stretch of the phenol (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1680 cm⁻¹), the N=N stretch (~1400-1450 cm⁻¹), and C=C stretches of the aromatic rings (~1500-1600 cm⁻¹).[4][14]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show distinct signals for the aromatic protons on both the phenyl and salicylic acid rings, as well as signals for the hydroxyl and carboxylic acid protons.[4][15]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide evidence for all 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons attached to the hydroxyl and azo groups.[14]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 242.23.

Conclusion

The synthesis of this compound via diazo coupling is a robust and well-documented procedure in organic chemistry. This technical guide has provided a comprehensive overview of the process, from the underlying reaction mechanisms to a detailed, practical experimental protocol. The inclusion of quantitative data and descriptions of characterization techniques aims to equip researchers and professionals with the necessary information to successfully synthesize and analyze this and similar azo compounds for applications in drug development and materials science.

References

Spectroscopic Characterization of 5-(Phenylazo)salicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Phenylazo)salicylic acid is an azo compound that has garnered interest in various scientific fields, including pharmaceuticals and analytical chemistry. Its structure, featuring a phenylazo group attached to a salicylic acid moiety, gives rise to unique physicochemical properties and potential biological activities. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a yellow to brown crystalline powder. It has a molecular formula of C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol .

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its constituent functional groups and data from related compounds.

Spectroscopic TechniqueCharacteristic FeatureExpected Value/RangeReference
UV-Visible Spectroscopy λmax (in a suitable solvent)~350 - 450 nm (π → π* transition of the azo group)
FT-IR Spectroscopy (cm⁻¹) O-H stretch (carboxylic acid)3000 - 2500 (broad)
O-H stretch (phenol)3400 - 3200
C=O stretch (carboxylic acid)~1700 - 1680
N=N stretch (azo)~1450 - 1400
C=C stretch (aromatic)~1600 and ~1475
¹H NMR Spectroscopy (ppm) -COOH> 10
Ar-H (salicylic acid moiety)7.0 - 8.5
Ar-H (phenyl moiety)7.0 - 8.0
¹³C NMR Spectroscopy (ppm) -COOH~170 - 180
Ar-C (azo-substituted)~140 - 150
Ar-C (hydroxyl-substituted)~150 - 160
Ar-C~110 - 140
Mass Spectrometry (m/z) Molecular Ion [M]⁺242
FragmentationLoss of H₂O (m/z 224), COOH (m/z 197), N₂ (m/z 214), and cleavage of the azo bond.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo coupling reaction.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Salicylic Acid

  • Sodium Hydroxide

  • Sodium Carbonate

  • Ice

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for 10-15 minutes to form the benzenediazonium chloride solution.

  • Coupling Reaction:

    • In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide and sodium carbonate.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared benzenediazonium chloride solution to the salicylic acid solution with constant stirring, while maintaining the temperature below 5 °C.

    • A colored precipitate of this compound will form.

    • Continue stirring for 30-60 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Filter the crude product using vacuum filtration and wash with cold water to remove any unreacted salts.

    • Recrystallize the solid product from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound.

    • Dry the purified crystals in a desiccator.

Spectroscopic Analysis

1. UV-Visible Spectroscopy:

  • Instrumentation: A standard UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol).

    • Record the absorption spectrum over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Instrumentation: An FT-IR spectrometer.

  • Procedure:

    • Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic vibrational frequencies for the functional groups present in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Procedure:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

4. Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer (e.g., with Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent.

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis Aniline Aniline Diazotization Diazotization (NaNO2, HCl, 0-5°C) Aniline->Diazotization SalicylicAcid Salicylic Acid Coupling Azo Coupling (NaOH, 0-5°C) SalicylicAcid->Coupling Diazotization->Coupling CrudeProduct Crude this compound Coupling->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct UVVis UV-Vis Spectroscopy PureProduct->UVVis FTIR FT-IR Spectroscopy PureProduct->FTIR NMR NMR Spectroscopy (¹H & ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS StructureConfirmation Structure Confirmation UVVis->StructureConfirmation FTIR->StructureConfirmation NMR->StructureConfirmation MS->StructureConfirmation PurityAssessment Purity Assessment StructureConfirmation->PurityAssessment

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. The presented data and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to these methodologies will ensure the accurate identification and quality assessment of this compound for its intended applications.

A Technical Guide to the Solubility of 5-(Phenylazo)salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(phenylazo)salicylic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction to this compound

Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and for assessing its behavior as an impurity in pharmaceutical products.

Theoretical Factors Influencing Solubility

The solubility of this compound is governed by several key factors, analogous to other ionizable aromatic compounds like salicylic acid and benzoic acid.

  • Solvent Polarity : The molecule possesses both polar functional groups (-COOH, -OH) and a significant nonpolar region (the phenylazo group). Therefore, its solubility is expected to be limited in highly polar solvents like water and nonpolar solvents like hexane. Solvents of intermediate polarity, such as ethanol and acetone, which can engage in both hydrogen bonding and accommodate the nonpolar regions, are likely to be more effective.

  • pH and Ionization : As a derivative of salicylic acid, the compound is acidic due to its carboxylic acid group (predicted pKa ≈ 2.71)[2][3]. In aqueous solutions, its solubility is highly pH-dependent. At pH values below its pKa, it will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more water-soluble.

  • Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship can be quantified using the van't Hoff equation.

The interplay of these factors, particularly pH, is a critical consideration for any experimental design.

Quantitative Solubility Data

As of this review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various solvents is not available in peer-reviewed journals or chemical databases. The table below is provided as a template for researchers to populate once experimental data has been generated using the protocols outlined in this guide.

SolventTemperature (°C)pH (for aqueous)Solubility (g/L)Solubility (mol/L)Method
Water252.0Data not availableData not availableSpecify
Water257.4Data not availableData not availableSpecify
Methanol25N/AData not availableData not availableSpecify
Ethanol25N/AData not availableData not availableSpecify
Acetone25N/AData not availableData not availableSpecify
Acetonitrile25N/AData not availableData not availableSpecify
Dimethyl Sulfoxide (DMSO)25N/AData not availableData not availableSpecify

Experimental Protocols for Solubility Determination

This section provides a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

General Shake-Flask Method

The objective of this protocol is to create a saturated solution of the compound at a specific temperature, from which the concentration can be measured to determine solubility.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, buffered aqueous solutions)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation : Add an excess amount of solid this compound to a series of vials, ensuring there is enough solid to maintain saturation even at the highest expected solubility.

  • Solvent Addition : Accurately dispense a known volume of the desired solvent into each vial. For aqueous solutions, use buffers to maintain a constant pH.

  • Equilibration : Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sampling : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilution : Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated analytical method as described below.

Analytical Quantification Methods

HPLC is the preferred method for its specificity and sensitivity. A validated method is crucial for accurate quantification.

  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1].

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile or methanol and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure the protonation of the analyte for good peak shape.

  • Detection : UV detector set at a wavelength of maximum absorbance for this compound.

  • Calibration : Prepare a series of standard solutions of this compound of known concentrations in the diluent. Generate a calibration curve by plotting the peak area against concentration.

  • Calculation : Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

This method is simpler but may be less specific if other components in the solution absorb at the same wavelength.

  • Wavelength Selection : Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration : Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and create a calibration curve according to the Beer-Lambert Law.

  • Sample Measurement : Measure the absorbance of the diluted, filtered supernatant.

  • Calculation : Use the equation from the calibration curve to determine the concentration of the diluted sample and then calculate the solubility in the original saturated solution.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between pH and the solubility of an acidic compound like this compound.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Equilibrate in Shaker (e.g., 24-48h at 25°C) B->C D Settle Undissolved Solid C->D E Withdraw & Filter Supernatant D->E F Accurately Dilute Filtrate E->F H Analyze Samples & Standards (HPLC/UV-Vis) F->H G Prepare Calibration Standards G->H I Calculate Concentration from Calibration Curve H->I Result Determine Solubility I->Result

Caption: Experimental workflow for solubility determination.

G cluster_pH Solution pH vs. Compound pKa cluster_form Dominant Molecular Form cluster_solubility Resulting Aqueous Solubility Low_pH pH < pKa Neutral Neutral (Protonated) R-COOH Low_pH->Neutral High_pH pH > pKa Ionic Ionic (Deprotonated) R-COO- High_pH->Ionic Low_Sol Low Solubility Neutral->Low_Sol High_Sol High Solubility Ionic->High_Sol

Caption: Effect of pH on the solubility of an acidic compound.

References

Potential Applications of 5-(Phenylazo)salicylic Acid in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Phenylazo)salicylic acid, a molecule belonging to the azo compounds, is emerging as a significant scaffold in medicinal chemistry. Characterized by a phenylazo group attached to the salicylic acid backbone, this compound and its derivatives have demonstrated a spectrum of promising pharmacological activities.[1] The presence of the azo linkage and the inherent properties of the salicylic acid moiety contribute to its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's medicinal chemistry applications, focusing on its anti-inflammatory, analgesic, and antimicrobial properties. Detailed experimental protocols and insights into its potential mechanisms of action are provided to facilitate further research and drug development endeavors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo coupling reaction. This well-established method involves the diazotization of an aromatic amine, such as aniline, followed by its coupling with salicylic acid under controlled temperature and pH conditions.[2]

General Synthetic Pathway

The synthesis can be represented by the following general scheme:

Synthesis Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO2, HCl 0-5 °C Product 5-(Phenylazo)salicylic Acid Diazonium->Product Coupling Reaction NaOH, 0-5 °C SalicylicAcid Salicylic Acid SalicylicAcid->Product

Caption: General synthesis of this compound.

Medicinal Chemistry Applications

Anti-inflammatory Activity

Derivatives of this compound have shown significant anti-inflammatory potential.[1][2] This activity has been primarily evaluated through in vitro and in vivo models, demonstrating the ability of these compounds to mitigate inflammatory responses.

The anti-inflammatory activity of various azo derivatives of salicylic acid has been assessed using the Human Red Blood Cell (HRBC) membrane stabilization method. This assay evaluates the ability of a compound to protect the erythrocyte membrane from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes, a key aspect of the anti-inflammatory response.

Compound IDSubstituent on Phenylazo Group% Protection of HRBC Membrane
A 3-NO269.53
B 4-NO271.87
C 3-CH358.21
D 4-CH362.45
Sodium Diclofenac (Reference Drug)74.48

Data adapted from a study on azo compounds of salicylic acid derivatives.

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar albino rats (150-200g) are typically used.

  • Groups: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (various doses of the this compound derivative).

  • Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity

Salicylic acid and its derivatives are well-known for their analgesic properties.[3] While specific quantitative data for this compound is limited, studies on structurally related acyl-salicylic acid derivatives provide strong evidence for the analgesic potential of this class of compounds.

The analgesic efficacy of various acyl-salicylic acid derivatives has been determined using the acetic acid-induced writhing test in mice. This model assesses peripheral analgesic activity.

Compound IDAcyl GroupED50 (mmol/kg)
BS1 Benzoyl0.3867
BS3 4-tert-Butylbenzoyl0.2628
BS4 4-Methoxybenzoyl0.3017
Aspirin Acetyl0.39

Data adapted from a study on acyl-salicylic acid derivatives. ED50 represents the dose required to produce an analgesic effect in 50% of the population.[3]

  • Animal Model: Swiss albino mice (20-25g) are used.

  • Groups: Animals are divided into control, standard (e.g., Aspirin), and test groups.

  • Administration: The test compound or vehicle is administered orally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[4][5]

  • Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[6]

  • Calculation: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Antimicrobial Activity

Azo compounds derived from salicylic acid have also been investigated for their antimicrobial properties against a range of pathogenic bacteria.[7]

The antimicrobial potential of azosalicylic acid analogs is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)
4a Staphylococcus aureus62.5
4a Escherichia coli125
4e Staphylococcus aureus31.25
4e Escherichia coli62.5
4h Staphylococcus aureus31.25
4h Bacillus subtilis62.5

Data adapted from a study on azosalicylic acid analogs.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of salicylic acid and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While the precise mechanisms for this compound are still under investigation, evidence from related compounds suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Salicylic acid derivatives have been shown to inhibit NF-κB activation.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation 5_PASA This compound (Putative Inhibitor) 5_PASA->IKK Inhibits DNA DNA NFkB_n->DNA Binds ProInflammatory Pro-inflammatory Gene Expression DNA->ProInflammatory Transcription

Caption: Putative inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The MAPK signaling cascades are another critical set of pathways that regulate cellular responses to a variety of external stimuli, including inflammation. Key MAPKs involved in inflammation include p38 and JNK. Activation of these kinases leads to the downstream activation of transcription factors that promote the expression of inflammatory mediators. Some studies suggest that salicylic acid derivatives can modulate MAPK signaling.[9][10]

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates ProInflammatory Pro-inflammatory Gene Expression TranscriptionFactors->ProInflammatory Induces 5_PASA This compound (Putative Modulator) 5_PASA->MAPK Modulates

Caption: Putative modulation of the MAPK pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preliminary screening of the anti-inflammatory and analgesic potential of a this compound derivative.

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening Synthesis Synthesis of 5-(Phenylazo)salicylic Acid Derivative Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization HRBC HRBC Membrane Stabilization Assay Characterization->HRBC Antimicrobial Antimicrobial Susceptibility Test Characterization->Antimicrobial Carrageenan Carrageenan-Induced Paw Edema HRBC->Carrageenan Promising Activity Writhing Acetic Acid-Induced Writhing Test HRBC->Writhing Promising Activity

Caption: Experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with multifaceted pharmacological potential. Their demonstrated anti-inflammatory, analgesic, and antimicrobial activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action to enable rational drug design and optimization of this scaffold. Comprehensive structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency and improved safety profiles. Furthermore, exploring novel drug delivery systems could enhance the therapeutic efficacy and targeted delivery of these compounds, particularly for localized inflammatory conditions. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel therapeutics based on the this compound core.

References

An In-Depth Technical Guide on the Anti-inflammatory Properties of 5-(Phenylazo)salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid and its derivatives have long been a cornerstone of anti-inflammatory therapy. Among these, 5-(Phenylazo)salicylic acid derivatives are a class of compounds that have garnered interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of these derivatives, with a focus on their synthesis, in vitro and in vivo activities, and proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a diazo coupling reaction. This involves the diazotization of an aromatic amine, followed by its reaction with a salicylic acid derivative.

A general synthetic protocol is as follows:

  • Diazotization of Aromatic Amines: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid and water) and cooled to 0-5°C in an ice-salt bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.[1]

  • Coupling Reaction: The freshly prepared diazonium salt solution is added portion-wise to a cooled alkaline solution of a salicylic acid derivative (e.g., 3-methylsalicylic acid, 3-methoxysalicylic acid, or 4-methylsalicylic acid) with constant stirring. The reaction mixture is typically kept at 0-5°C for several hours.[1]

  • Precipitation and Purification: The reaction mixture is then acidified (e.g., with concentrated HCl) to a pH of approximately 3 to precipitate the this compound derivative. The resulting solid is filtered, washed with water, dried, and can be further purified by recrystallization from a suitable solvent like glacial acetic acid.[1]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of this compound derivatives has been evaluated using various in vitro and in vivo assays. The following tables summarize the available quantitative data.

In Vitro Anti-inflammatory Activity

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives by Human Red Blood Cell (HRBC) Membrane Stabilization Method [1]

Compound IDDerivative NameConcentration (µg/mL)% Protection
A2-Hydroxy-3-methyl-5-(4-nitro-phenylazo)-benzoic acid10079.23
B2-Hydroxy-3-methyl-5-(3-nitro-phenylazo)-benzoic acid10070.14
C5-(4-Carboxy-phenylazo)-2-hydroxy-3-methyl-benzoic acid10075.81
D2-Hydroxy-3-methoxy-5-(4-nitro-phenylazo)-benzoic acid10073.55
E2-Hydroxy-3-methoxy-5-(3-nitro-phenylazo)-benzoic acid10068.42
F5-(4-Carboxy-phenylazo)-2-hydroxy-3-methoxy-benzoic acid10071.29
G2-Hydroxy-4-methyl-5-(4-nitro-phenylazo)-benzoic acid10065.71
H2-Hydroxy-4-methyl-5-(3-nitro-phenylazo)-benzoic acid10061.88
I5-(4-Carboxy-phenylazo)-2-hydroxy-4-methyl-benzoic acid10064.33
Diclofenac Sodium (Standard)-10085.34

Note: The data presented is based on the HRBC membrane stabilization method, which assesses the ability of a compound to prevent hemolysis of red blood cells, an indicator of its membrane-stabilizing and anti-inflammatory potential.

In Vivo Anti-inflammatory Activity

Data from in vivo studies, such as the carrageenan-induced paw edema model, provides insights into the systemic anti-inflammatory effects of these compounds. While specific data for this compound derivatives is limited in the reviewed literature, related salicylic acid derivatives have shown significant inhibition of paw edema.[2] For instance, certain acyl and salicylic acid hydrazide derivatives have demonstrated dose-dependent reductions in paw volume in this model.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of the anti-inflammatory properties of this compound derivatives.

Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of this compound derivatives.[1]

Materials:

  • Aromatic amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Salicylic acid derivative (e.g., 3-methylsalicylic acid)

  • Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid

  • Distilled water

  • Ice

Procedure:

  • Preparation of Diazonium Salt:

    • Dissolve the aromatic amine (5 mmol) in a mixture of water (1.5 mL) and concentrated HCl (1.5 mL).

    • Cool the solution to 0°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (5.5 mmol) in water (1.5 mL) with continuous stirring, maintaining the temperature at 0°C.

  • Coupling Reaction:

    • Prepare a solution of the salicylic acid derivative (5.4 mmol) in 10 mL of 2.5 M aqueous sodium hydroxide.

    • Add the prepared diazonium salt solution portion-wise to the salicylic acid derivative solution with stirring, while maintaining the temperature between 0-5°C.

    • Continue stirring for 3-5 hours at this temperature.

  • Precipitation and Purification:

    • Acidify the mixture to a pH of approximately 3 with concentrated HCl (approx. 1.5 mL).

    • Filter the resulting precipitate and wash it thoroughly with water.

    • Dry the product and recrystallize it from glacial acetic acid.

In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Method

This assay assesses the ability of a compound to stabilize the red blood cell membrane against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes, a key aspect of the anti-inflammatory response.[1]

Materials:

  • Fresh whole human blood

  • Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, 0.42% sodium chloride in water)

  • Isosaline (0.9% NaCl)

  • Hyposaline (0.7% NaCl)

  • Phosphate buffer (pH 7.4)

  • Test compounds and standard drug (e.g., Diclofenac sodium)

  • Ethanol

Procedure:

  • Preparation of HRBC Suspension:

    • Mix fresh human blood with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes and discard the supernatant.

    • Wash the packed red blood cells three times with isosaline.

    • Prepare a 10% v/v suspension of the packed cells in isosaline.

  • Assay:

    • Dissolve the test compounds (75 mg) in 1 mL of ethanol.

    • Prepare reaction mixtures containing:

      • 1 mL Phosphate buffer (pH 7.4)

      • 2 mL Hyposaline

      • 0.5 mL HRBC suspension

      • A specific concentration of the test compound or standard drug solution.

    • Incubate all mixtures at 36.5°C for 30 minutes.

    • Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.

    • Calculate the percentage of hemolysis and protection using the following formulas:

      • % Hemolysis = (Absorbance of Test Sample / Absorbance of Control) x 100

      • % Protection = 100 - % Hemolysis

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[3]

Materials:

  • Wistar rats or other suitable rodent models

  • Carrageenan (1% solution in saline)

  • Test compounds and standard drug (e.g., Indomethacin)

  • Vehicle (e.g., saline, Tween 80 solution)

  • Plethysmometer

Procedure:

  • Animal Preparation:

    • Acclimatize the animals to the laboratory conditions for a week.

    • Fast the animals overnight before the experiment with free access to water.

  • Dosing:

    • Administer the test compounds and the standard drug orally or intraperitoneally at predetermined doses.

    • Administer the vehicle to the control group.

  • Induction of Edema:

    • After a specific time post-dosing (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at regular intervals after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).

  • Calculation:

    • Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of salicylic acid derivatives are multifaceted and involve the modulation of several key signaling pathways. While the specific mechanisms for this compound derivatives are still under investigation, the known actions of the parent salicylic acid and related compounds provide a strong basis for their potential modes of action.

Inhibition of the Arachidonic Acid Cascade (COX and LOX Pathways)

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.[4]

Another important pathway in the arachidonic acid cascade is the lipoxygenase (LOX) pathway, which leads to the production of leukotrienes, another class of potent inflammatory mediators. Dual inhibition of both COX and LOX pathways is a promising strategy for developing broad-spectrum anti-inflammatory agents.

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (e.g., PGE2) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX_Pathway->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 1: Simplified overview of the Arachidonic Acid Cascade.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Salicylates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.[6]

NF_kappaB_Signaling cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n translocates to Nucleus Nucleus NFkB_n->Proinflammatory_Genes activates

Figure 2: Overview of the NF-κB signaling pathway.

Experimental Workflow

The evaluation of a novel this compound derivative for its anti-inflammatory potential typically follows a structured workflow, from initial synthesis to in vivo validation.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (e.g., HRBC Membrane Stabilization) Synthesis->In_Vitro_Screening Enzyme_Inhibition_Assays Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) In_Vitro_Screening->Enzyme_Inhibition_Assays Mechanism_Studies Mechanistic Studies (e.g., NF-κB, MAPK pathways) Enzyme_Inhibition_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (e.g., Carrageenan-induced Paw Edema) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization and Further Development In_Vivo_Studies->Lead_Optimization

Figure 3: A typical experimental workflow for evaluating anti-inflammatory compounds.

Conclusion

This compound derivatives represent a promising class of compounds with demonstrated in vitro anti-inflammatory activity. Their synthesis is straightforward, and initial screenings suggest their potential as membrane-stabilizing agents. While comprehensive data on their specific inhibitory effects on COX and LOX enzymes and their detailed mechanisms of action on signaling pathways like NF-κB are still emerging, the foundational knowledge of salicylic acid chemistry provides a strong rationale for their continued investigation. Further studies focusing on quantitative structure-activity relationships (QSAR), detailed mechanistic elucidation, and in vivo efficacy are warranted to fully realize the therapeutic potential of this class of compounds in the management of inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Phenylazo)salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of 5-(Phenylazo)salicylic acid. The synthesis involves a two-step process: the diazotization of aniline followed by an azo coupling reaction with salicylic acid. This protocol includes detailed procedural steps, a list of necessary reagents and equipment, and expected physical and chemical properties of the final product. Additionally, a workflow diagram and tables summarizing key quantitative data are provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound is an azo compound that serves as a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] The presence of the azo linkage (-N=N-) connecting a phenyl group to a salicylic acid moiety imparts characteristic color and potential biological activity to the molecule.[1] The synthesis is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and the activated ring of salicylic acid serves as the nucleophile. Understanding the protocol for its synthesis is fundamental for chemists working on the development of new organic materials and therapeutic agents.

Data Presentation

Physical and Chemical Properties
PropertyValueSource
CAS Number3147-53-3[1][2]
Molecular FormulaC₁₃H₁₀N₂O₃[1][2][3]
Molecular Weight242.23 g/mol [1][3]
AppearanceBrown to dark brown solid[1]
Melting Point220.5 °C[1]
Boiling Point472.7±40.0 °C (Predicted)[1]
SolubilitySlightly soluble in acetone, aqueous base, and methanol[1]
StabilityLight sensitive[1]
Reagents for Synthesis
ReagentMolar Mass ( g/mol )Quantity (per 0.2 mol scale)Moles
Aniline93.1318.6 g0.2
Concentrated Hydrochloric Acid36.4645 mL-
Sodium Nitrite69.0014 g0.203
Salicylic Acid138.1228 g0.2
Sodium Hydroxide40.00As needed for solution-
Sodium Carbonate105.992 g0.019
Water18.02As needed for solutions-

Experimental Protocol

The synthesis of this compound is performed in two main stages: the diazotization of aniline and the coupling of the resulting diazonium salt with salicylic acid.[4]

Part 1: Diazotization of Aniline
  • In a suitable beaker, dissolve 18.6 g (0.2 mole) of aniline in a mixture of 45 mL of concentrated hydrochloric acid and 45 mL of water.[4]

  • Cool the solution to 0°C in an ice-salt bath with constant stirring.[4]

  • Separately, prepare a solution of 14 g of sodium nitrite in 40 mL of water.[4]

  • Slowly add the sodium nitrite solution to the cooled aniline solution, ensuring the temperature does not exceed 2°C.[4]

  • Continue stirring for 10 minutes after the addition is complete.[4]

  • Verify the presence of a slight excess of nitrous acid using starch-iodide paper. The solution should also be strongly acidic to Congo red paper.[4]

Part 2: Azo Coupling with Salicylic Acid
  • In a separate vessel, prepare a cold solution of 28 g (0.2 mole) of salicylic acid in a mixture of 33 mL of sodium hydroxide solution, 67 mL of water, and 2 g of sodium carbonate.[4]

  • Slowly add the freshly prepared diazonium salt solution from Part 1 to the cold salicylic acid solution with vigorous stirring, while maintaining the temperature below 5°C using external cooling.[4] A deep yellow color should form immediately.[4]

  • As the reaction progresses, a brownish paste of this compound will begin to precipitate.[4]

  • After the complete addition of the diazonium salt solution, continue to stir the reaction mixture for 5 to 6 hours at 0-5°C, until a test for the diazo compound is negative.[4]

  • The product precipitates as the sodium salt of this compound.[4]

Part 3: Isolation and Purification
  • Filter the precipitated sodium 5-(phenylazo)salicylate and wash it with a dilute salt solution.[4]

  • To obtain the free acid, suspend the sodium salt in water and neutralize it with hydrochloric acid.[4]

  • Filter the resulting precipitate of this compound.

  • Wash the product with cold water to remove any remaining acid and salts.

  • Dry the purified this compound. The product should be stored in a cool, dark place as it is light-sensitive.[1]

Mandatory Visualization

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_diazotization Part 1: Diazotization of Aniline cluster_coupling Part 2: Azo Coupling cluster_isolation Part 3: Isolation and Purification A Dissolve Aniline in HCl B Cool to 0°C A->B D Add NaNO2 to Aniline Solution (T < 2°C) B->D C Prepare NaNO2 Solution C->D E Stir for 10 min D->E G Add Diazonium Salt to Salicylic Acid Solution (T < 5°C) E->G Diazonium Salt F Prepare Salicylic Acid Solution F->G H Stir for 5-6 hours at 0-5°C I Filter Sodium 5-(phenylazo)salicylate H->I J Neutralize with HCl I->J K Filter this compound J->K L Wash with Cold Water K->L M Dry the Final Product L->M

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism Reaction Mechanism for this compound Synthesis Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium Intermediate Wheland Intermediate Diazonium->Intermediate + SalicylicAcid Salicylic Acid SalicylicAcid->Intermediate Product This compound Intermediate->Product - H+

References

Application of 5-(Phenylazo)salicylic Acid in Dye and Pigment Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Phenylazo)salicylic acid is a versatile aromatic compound belonging to the class of azo dyes. Its molecular structure, featuring a phenylazo group attached to a salicylic acid moiety, makes it a valuable precursor in the synthesis of a variety of dyes and pigments. The presence of the carboxyl and hydroxyl groups on the salicylic acid ring provides sites for further chemical modification, allowing for the fine-tuning of color, solubility, and other performance properties of the resulting colorants. Beyond its role in coloration, derivatives of this compound have garnered significant interest in the pharmaceutical field due to their anti-inflammatory and analgesic properties, making this compound a scaffold of interest for drug development.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of dyes and pigments derived from this compound, as well as an overview of its potential applications in drug discovery.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number3147-53-3[1][2][3]
Molecular FormulaC₁₃H₁₀N₂O₃[1][2]
Molecular Weight242.23 g/mol [1][2]
Melting Point>300 °C[4]
pKa2.71 ± 0.10 (Predicted)[1]
AppearanceSolid[4]
Spectroscopic Properties of a Representative this compound Derivative

The following table summarizes the UV-Visible absorption data for a representative azo dye derived from a salicylic acid derivative, demonstrating the influence of the solvent on its spectroscopic properties.

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
Methanol~43584,541[4][5]
Ethanol--[5]
Ethyl Acetate--[5]

Note: Specific λmax and molar absorptivity for this compound can vary depending on the solvent and any substitutions on the aromatic rings. The provided data is for a closely related structure to illustrate typical values.

Fastness Properties of Azo Dyes
Fastness PropertyTypical Rating for Azo DyesScale
Lightfastness4-5Blue Wool Scale (1-8)
Wash Fastness3-4Grey Scale (1-5)

Note: These are general values, and the actual fastness properties can be influenced by the specific chemical structure of the dye, the substrate it is applied to, the presence of mordants, and the dyeing process.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the diazotization of aniline followed by an azo coupling reaction with salicylic acid.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Salicylic Acid

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C with constant stirring.

    • Continue stirring for 10-15 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride salt.

  • Azo Coupling:

    • In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide and sodium carbonate.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring.

    • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of this compound will form.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated product using a Buchner funnel.

    • Wash the solid with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

Characterization of this compound and its Derivatives

UV-Visible Spectroscopy:

  • Dissolve a small, accurately weighed amount of the synthesized compound in a suitable solvent (e.g., ethanol, methanol).

  • Record the UV-Visible absorption spectrum over a range of 200-800 nm using a spectrophotometer.

  • Determine the wavelength of maximum absorption (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Mix a small amount of the dry sample with potassium bromide (KBr) and press into a pellet.

  • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for functional groups such as O-H (hydroxyl and carboxylic acid), C=O (carboxyl), N=N (azo), and C=C (aromatic).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record the ¹H NMR and ¹³C NMR spectra.

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Mandatory Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification Aniline Aniline HCl_NaNO2 HCl, NaNO₂ 0-5 °C Aniline->HCl_NaNO2 Reacts with Diazonium_Salt Benzenediazonium Chloride HCl_NaNO2->Diazonium_Salt Forms Coupling Azo Coupling < 5 °C Diazonium_Salt->Coupling Added to Salicylic_Acid Salicylic Acid in NaOH/Na₂CO₃ Salicylic_Acid->Coupling Reacts with Product 5-(Phenylazo)salicylic Acid (Precipitate) Coupling->Product Yields Filtration Filtration Product->Filtration Proceeds to Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Pure_Product Pure 5-(Phenylazo)salicylic Acid Drying->Pure_Product

Caption: Workflow for the synthesis of this compound.

Application in Drug Development

Derivatives of salicylic acid are well-known for their anti-inflammatory properties. This compound and its analogs are being investigated as potential therapeutic agents, particularly for inflammatory conditions.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of salicylic acid derivatives are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[8]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[6] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[9] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[10]

Salicylates, including derivatives of this compound, have been shown to inhibit the activation of NF-κB.[6][7] This inhibition can occur through the prevention of IκB degradation, thereby keeping NF-κB in its inactive cytoplasmic state.[6]

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK Activates IL1R->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to IkB_p P-IκB Degradation Proteasomal Degradation IkB_p->Degradation Leads to Degradation->IkB Releases DNA DNA NFkB_n->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces Salicylates 5-(Phenylazo)salicylic Acid Derivatives Salicylates->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by salicylic acid derivatives.

References

Application Note: Quantification of Phenylazosalicylic Acid using a Validated UHPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of phenylazosalicylic acid. Phenylazosalicylic acid is an azo compound that may be present as an impurity in pharmaceutical products containing mesalazine (5-aminosalicylic acid).[1] The accurate quantification of such impurities is crucial for ensuring drug safety and quality control.[1] This method utilizes a stable isotope-labeled internal standard for precise and accurate quantification, making it suitable for quality control in pharmaceutical manufacturing and for pharmacokinetic studies.[1][2]

Introduction

Phenylazosalicylic acid's accurate measurement is a critical aspect of quality control for drugs like mesalazine, where it can be an impurity.[1] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers high selectivity and sensitivity for the analysis of compounds in complex matrices.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of phenylazosalicylic acid (d5-phenylazosalicylic acid), is the gold standard for quantitative analysis as it corrects for matrix effects and variability during sample preparation and analysis.[1][2] This application note provides a detailed protocol for the quantification of phenylazosalicylic acid in plasma samples.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of phenylazosalicylic acid from plasma samples.[1]

  • Spiking: To 100 µL of the plasma sample, add 10 µL of the d5-phenylazosalicylic acid internal standard (IS) working solution.[1]

  • Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate proteins.[1]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.[1]

UHPLC-MS/MS Method

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.[1]

Table 1: UHPLC Parameters

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile PhaseA gradient of 0.1% formic acid in water and acetonitrile[3]
Flow Rate0.35 mL/min[4]
Injection Volume2 µL[4]
Column Temperature30°C[4]
Expected Retention Time~2.5 min[1]

Table 2: Mass Spectrometry Parameters

ParameterPhenylazosalicylic Acidd5-Phenylazosalicylic Acid (IS)
Ionization ModeElectrospray Ionization (ESI), Negative[1]Electrospray Ionization (ESI), Negative[1]
Precursor Ion (m/z)241.1246.1
Product Ion (m/z)121.0126.0

Note: The specific m/z transitions should be optimized by infusing the individual compounds into the mass spectrometer.[1]

Data Presentation

The following tables summarize illustrative quantitative data for related azo compounds and salicylic acid, which would be determined during a formal validation of the analytical method for phenylazosalicylic acid.

Table 3: Illustrative Method Validation Data for Related Compounds

ParameterAnalyteValue
Linearity RangeSalicylic Acid5-30 µg/mL[5]
Correlation Coefficient (r²)Salicylic Acid>0.999[5]
Limit of Detection (LOD)Salicylic Acid Impurity0.41 µg/mL[6]
Limit of Quantification (LOQ)Salicylic Acid Impurity1.25 µg/mL[6]
Accuracy (% Recovery)Salicylic Acid98.3% to 101%[4]
Precision (%RSD)Salicylic Acid< 2%

Visualizations

experimental_workflow sample Plasma Sample spike Spike with d5-Phenylazosalicylic Acid (IS) sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis UHPLC-MS/MS Analysis supernatant->analysis metabolic_pathway balsalazide Balsalazide (Prodrug) cleavage Bacterial Azoreduction (in Colon) balsalazide->cleavage mesalamine Mesalamine (5-Aminosalicylic Acid) (Active Drug) cleavage->mesalamine carrier 4-Aminobenzoyl-β-alanine (Inert Carrier) cleavage->carrier

References

Application Notes and Protocols: 5-(Phenylazo)salicylic Acid as an Impurity in Mesalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis and storage of mesalazine, various impurities can arise.[1] One such process-related impurity is 5-(phenylazo)salicylic acid, designated as Impurity I in the European Pharmacopoeia.[3] This document provides detailed application notes on the significance of this impurity, its toxicological profile, and protocols for its detection and quantification.

Chemical and Physical Properties

This compound is an azo compound with the following key characteristics:

PropertyValueSource(s)
Chemical Name 2-hydroxy-5-(phenyldiazenyl)benzoic acid[3][4]
Synonyms Phenylazosalicylic Acid, Mesalazine Impurity I[3][5]
CAS Number 3147-53-3[4][6]
Molecular Formula C13H10N2O3[4]
Molecular Weight 242.23 g/mol [4]
Appearance Brown Solid[5]
Melting Point 220.5 °C[6]
Solubility Slightly soluble in acetone, aqueous base, and methanol.[7]
Storage 2-8°C, protected from light.[5][7]

Formation and Significance

This compound is primarily formed as an intermediate or byproduct during the synthesis of mesalazine when the "phenylazo salicylic acid reduction method" is employed.[8][9] This common industrial synthesis route involves the coupling of a diazonium salt with salicylic acid to form the azo compound, which is then reduced to yield 5-aminosalicylic acid.[9] Incomplete reduction or side reactions can lead to the presence of residual this compound in the final drug substance.

The presence of this impurity is an indicator of the manufacturing process control. As a specified impurity in the European Pharmacopoeia, its levels are strictly monitored to ensure the quality, safety, and consistency of mesalazine products.[3]

Toxicological Summary

While specific comprehensive toxicological studies on this compound are not extensively available in the public domain, a risk assessment can be inferred from its chemical class and available data.

GHS Classification: According to the aggregated GHS information from the ECHA C&L Inventory, this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]

The structural alerts from the azo group and the salicylic acid moiety warrant careful consideration. Azo compounds can potentially be metabolized to aromatic amines, some of which are known to be carcinogenic. Salicylates, in high doses, can cause various adverse effects.[5] Given these factors, controlling the level of this impurity to the lowest reasonably achievable level is a critical aspect of drug safety.

Toxicity DataValueSource(s)
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[4]

Regulatory Context

The European Pharmacopoeia (EP) lists this compound as "Mesalazine Impurity I".[3] While the specific limit for this impurity is detailed within the official monograph, it is crucial for manufacturers to adhere to these limits to ensure compliance and patient safety. The United States Pharmacopeia (USP) also has a monograph for Mesalamine Delayed-Release Tablets which outlines tests for various impurities.[10]

Experimental Protocols

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the detection and quantification of this compound in mesalazine. This method is based on principles outlined in various pharmacopoeial and literature methods for mesalazine impurity profiling.[1][2][11]

Objective: To develop a robust, specific, and accurate HPLC method for the determination of this compound in mesalazine drug substance.

Materials and Reagents:

  • Mesalazine Reference Standard (CRS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Sodium hydroxide (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Xterra ODS)
Mobile Phase Phosphate buffer pH 6.8 : Methanol (60:40, v/v)
Flow Rate 1.2 mL/min
Column Temperature Ambient (or controlled at 35 °C for better reproducibility)
Detection Wavelength 235 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Preparation of Solutions:

  • Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to obtain a desired molarity (e.g., 0.05 M). Adjust the pH to 6.8 with a sodium hydroxide solution.

  • Mobile Phase: Mix the prepared phosphate buffer and methanol in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile phase is recommended as the diluent.

  • Standard Stock Solution: Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh and transfer about 100 mg of mesalazine drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the mesalazine sample using the following formula:

    % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

    Where:

    • Area_impurity is the peak area of this compound in the sample chromatogram.

    • Area_standard is the peak area of this compound in the standard chromatogram.

    • Conc_standard is the concentration of the this compound standard solution.

    • Conc_sample is the concentration of the mesalazine sample solution.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Visualizations

Logical Relationship: Formation of this compound Impurity

cluster_synthesis Mesalazine Synthesis Aniline Aniline Diazotization Diazotization Aniline->Diazotization Salicylic_Acid Salicylic_Acid Coupling_Reaction Coupling_Reaction Salicylic_Acid->Coupling_Reaction Diazotization->Coupling_Reaction Phenylazo_SA This compound Coupling_Reaction->Phenylazo_SA Reduction Reduction Phenylazo_SA->Reduction Impurity Impurity in Final Product Phenylazo_SA->Impurity Incomplete Reduction Mesalazine Mesalazine (5-ASA) Reduction->Mesalazine Start Start Prepare_Solutions Prepare Mobile Phase, Standard, and Sample Solutions Start->Prepare_Solutions System_Equilibration Equilibrate HPLC System Prepare_Solutions->System_Equilibration Inject_Blank Inject Blank (Diluent) System_Equilibration->Inject_Blank Inject_Standard Inject Standard Solution Inject_Blank->Inject_Standard Inject_Sample Inject Sample Solution Inject_Standard->Inject_Sample Data_Acquisition Acquire Chromatograms Inject_Sample->Data_Acquisition Data_Analysis Identify and Integrate Peaks Data_Acquisition->Data_Analysis Calculation Calculate Impurity Percentage Data_Analysis->Calculation Report Generate Report Calculation->Report End End Report->End

References

Application Note and Protocol: In Vitro Anti-inflammatory Activity Assay of 5-(Phenylazo)salicylic Acid Using the HRBC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process, chronic inflammation can lead to various diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, and the development of new, more effective anti-inflammatory agents is a key area of pharmaceutical research.[1][2] 5-(Phenylazo)salicylic acid is a compound that has demonstrated notable anti-inflammatory and analgesic properties.[3] Its structural similarity to salicylic acid, a well-known anti-inflammatory agent, makes it a compound of interest for drug development.[3]

The human red blood cell (HRBC) membrane stabilization method is a widely used in vitro assay to evaluate the anti-inflammatory activity of various compounds.[1][4][5] The principle of this method is based on the similarity between the HRBC membrane and the lysosomal membrane.[1][2] During inflammation, lysosomal enzymes are released, which can cause tissue damage.[1][2] The stabilization of the HRBC membrane by a test compound against hypotonicity-induced hemolysis is indicative of its ability to stabilize lysosomal membranes, thereby preventing the release of inflammatory mediators.[1][2][6] This application note provides a detailed protocol for assessing the in vitro anti-inflammatory activity of this compound using the HRBC membrane stabilization method.

Experimental Protocols

This section details the step-by-step methodology for conducting the HRBC membrane stabilization assay to evaluate the anti-inflammatory activity of this compound.

Materials and Reagents
  • This compound (test compound)

  • Diclofenac sodium (standard drug/positive control)

  • Fresh, whole human blood

  • Alsever's solution (2% w/v dextrose, 0.8% w/v sodium citrate, 0.05% w/v citric acid, 0.42% w/v sodium chloride)

  • Normal saline (0.9% w/v NaCl)

  • Hypotonic saline (0.36% w/v NaCl)

  • Phosphate buffer (pH 7.4)

  • Distilled water

  • Centrifuge

  • Spectrophotometer

  • Incubator

Preparation of this compound Stock Solution
  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare various working concentrations of the test compound by serial dilution with normal saline.

Preparation of Human Red Blood Cell (HRBC) Suspension
  • Collect fresh whole blood from a healthy volunteer who has not taken any NSAIDs for at least two weeks prior to the experiment.

  • Immediately mix the collected blood with an equal volume of Alsever's solution to prevent coagulation.[5][7]

  • Centrifuge the blood sample at 3000 rpm for 10 minutes.[4][5]

  • Carefully aspirate and discard the supernatant (plasma).

  • Wash the packed red blood cells with normal saline (0.9% NaCl). Resuspend the cells in saline and centrifuge again at 3000 rpm for 5-10 minutes. Repeat this washing step three times or until the supernatant is clear.[6]

  • After the final wash, resuspend the packed HRBCs in normal saline to prepare a 10% v/v suspension.[1][4]

HRBC Membrane Stabilization Assay
  • Set up different sets of centrifuge tubes for the control, standard, and test samples.

  • For the test sample , add 1.0 mL of phosphate buffer (pH 7.4), 2.0 mL of hypotonic saline (0.36%), 0.5 mL of the HRBC suspension (10% v/v), and 0.5 mL of the this compound solution of varying concentrations.[1]

  • For the standard , add 1.0 mL of phosphate buffer (pH 7.4), 2.0 mL of hypotonic saline (0.36%), 0.5 mL of the HRBC suspension (10% v/v), and 0.5 mL of Diclofenac sodium solution of varying concentrations.

  • For the control (to induce 100% hemolysis), add 1.0 mL of phosphate buffer (pH 7.4), 2.0 mL of distilled water, and 0.5 mL of the HRBC suspension (10% v/v).[1]

  • Incubate all the tubes at 37°C for 30 minutes.[1][4]

  • After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.[4][5]

  • Carefully collect the supernatant (hemoglobin solution) from each tube.

  • Measure the absorbance of the supernatant using a spectrophotometer at a wavelength of 560 nm.[1][4]

Calculation of Percentage Protection

The percentage of HRBC membrane stabilization or protection against hemolysis is calculated using the following formula:

% Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100] [4]

Data Presentation

The quantitative data obtained from the HRBC membrane stabilization assay can be summarized in a table for clear comparison of the anti-inflammatory activity of this compound at different concentrations against a standard drug.

Concentration (µg/mL)This compoundDiclofenac Sodium (Standard)
Mean Absorbance ± SD % Protection
1000.45 ± 0.0235.71%
2000.36 ± 0.0348.57%
4000.28 ± 0.0160.00%
6000.21 ± 0.0270.00%
8000.15 ± 0.0178.57%
Control (100% Hemolysis) 0.70 ± 0.040%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow of HRBC Membrane Stabilization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Collect Human Blood B Prepare 10% HRBC Suspension A->B D Mix HRBC Suspension with Test/Standard/Control Solutions B->D C Prepare Test Compound (this compound) & Standard Solutions C->D E Incubate at 37°C for 30 minutes D->E F Centrifuge at 3000 rpm for 10 minutes E->F G Collect Supernatant F->G H Measure Absorbance at 560 nm G->H I Calculate % Protection H->I G cluster_inflammatory Inflammatory Process cluster_intervention Therapeutic Intervention A Inflammatory Stimulus (e.g., hypotonicity) B Lysosomal Membrane Lysis A->B C Release of Lysosomal Enzymes (e.g., proteases) B->C D Tissue Damage & Inflammation C->D E This compound (Anti-inflammatory Agent) F Stabilization of Lysosomal Membrane E->F F->B Inhibits

References

Application Notes and Protocols for the Analysis of 5-(Phenylazo)salicylic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Phenylazo)salicylic acid is an azo compound that may be present as an impurity in pharmaceutical formulations or arise as a metabolite.[1] Accurate and reliable quantification of this analyte in plasma is crucial for pharmacokinetic studies, drug safety assessments, and quality control in drug development. This document provides detailed application notes and protocols for the sample preparation of this compound from plasma matrices for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described herein are based on established methods for acidic and azo compounds in biological fluids.

Overview of Sample Preparation Techniques

The analysis of small molecules like this compound in a complex biological matrix such as plasma necessitates a robust sample preparation strategy to remove interfering substances like proteins and phospholipids. The primary goals of sample preparation are to improve analytical sensitivity, enhance method robustness, and protect the analytical instrumentation. The most common techniques for this purpose are:

  • Protein Precipitation (PPT): A straightforward and widely used method involving the addition of an organic solvent or an acid to denature and precipitate plasma proteins.[2][3][4]

  • Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte and matrix components between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the plasma matrix.[5]

This document will provide a detailed protocol for protein precipitation, which is often the first choice due to its simplicity and high-throughput capability, and will also discuss LLE and SPE as alternative or supplementary methods.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a generic but effective method for the extraction of this compound from plasma.[1]

Materials:

  • Blank plasma

  • This compound analytical standard

  • This compound-d5 (or other suitable internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Procedure:

  • Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., d5-phenylazosalicylic acid). The concentration of the internal standard should be optimized based on the expected analyte concentration range.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. This 3:1 ratio of ACN to plasma is generally effective for protein removal.[6]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

cluster_prep Protein Precipitation Workflow plasma 100 µL Plasma Sample is Add 10 µL Internal Standard plasma->is acn Add 300 µL Acetonitrile is->acn vortex Vortex for 30-60s acn->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for this compound.

Protocol 2: Solid-Phase Extraction (SPE)

SPE can be used as a standalone method or as a cleanup step after protein precipitation to achieve higher purity extracts. This is particularly useful when matrix effects are a concern.[5]

Materials:

  • C18 SPE cartridges

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • n-Hexane

  • SPE vacuum manifold

Procedure:

  • Pre-treatment (if following PPT): Take the supernatant from the protein precipitation step and dilute it with distilled water (e.g., 1:1 v/v).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of distilled water.

  • Sample Loading: Slowly load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of an acetonitrile-water solution (e.g., 50:50 v/v) to remove polar interferences.

  • Elution: Elute the analyte of interest with two aliquots of 3 mL of n-hexane (or another suitable organic solvent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Logical Relationship Diagram:

cluster_spe SPE as a Cleanup Step start Plasma Sample ppt Protein Precipitation start->ppt supernatant Supernatant ppt->supernatant spe Solid-Phase Extraction supernatant->spe clean_extract Clean Extract spe->clean_extract analysis LC-MS/MS Analysis clean_extract->analysis

Caption: SPE as a Post-PPT Cleanup Step.

Data Presentation

Table 1: Expected Recovery and Matrix Effects

AnalyteSample Preparation MethodRecovery (%)Matrix Effect (%)
This compoundProtein Precipitation85 - 10590 - 110
This compoundPPT + Solid-Phase Extraction80 - 11095 - 105

Recovery and Matrix Effect values are estimates based on similar compounds and should be experimentally determined.

Table 2: Expected Analytical Performance

ParameterExpected Value
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)500 - 2000 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)± 15%

These values are typical for LC-MS/MS assays and should be established during method validation.

Analytical Method Considerations

The prepared samples are typically analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.

Table 3: Typical LC-MS/MS Parameters

ParameterCondition
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation from matrix components
Ionization Mode Electrospray Ionization (ESI), Negative[1]
MS/MS Mode Multiple Reaction Monitoring (MRM)

Conclusion

The protein precipitation method described provides a simple, rapid, and effective approach for the preparation of plasma samples for the analysis of this compound. For assays requiring higher sensitivity or to mitigate significant matrix effects, a subsequent solid-phase extraction step is recommended. The provided protocols and expected performance characteristics serve as a strong foundation for the development and validation of a robust bioanalytical method for this compound.

References

Application Notes and Protocols: 5-(Phenylazo)salicylic Acid in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 5-(Phenylazo)salicylic Acid

This compound (CAS: 3147-53-3) is an azo compound characterized by a phenyl group linked to a salicylic acid moiety via a nitrogen-nitrogen double bond (-N=N-).[1] This molecular architecture provides a unique combination of functional groups—a carboxylic acid, a hydroxyl group, and an azo bridge—making it a versatile building block, or "tecton," in the field of supramolecular chemistry. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for the construction of complex, ordered assemblies.[1] These attributes make it a molecule of interest for applications ranging from materials science to drug development.[1][2]

Applications in Supramolecular Chemistry

The unique structure of this compound lends itself to several applications:

  • Co-crystal Engineering: Salicylic acid and its derivatives are well-regarded "co-formers" in the pharmaceutical industry. By co-crystallizing with an Active Pharmaceutical Ingredient (API), they can modify critical physicochemical properties such as solubility, stability, and bioavailability without altering the API's pharmacological action.[3] The carboxylic acid and hydroxyl groups of the salicylic acid moiety are potent hydrogen bond donors and acceptors, facilitating the formation of robust supramolecular synthons with complementary functional groups on APIs.

  • Molecular Recognition and Sensing: The compound serves as a valuable reagent in analytical chemistry for the detection of metal ions through colorimetric assays.[1] It acts as a ligand, forming stable, colored complexes with various metal ions.[1] A notable application is in the detection of Zinc(II) ions, where it forms a colored complex that can be quantitatively analyzed using UV-Vis spectroscopy.[1] This property opens avenues for its use in developing new chemosensors for environmental and biological monitoring.

  • Self-Assembly and Materials Science: The capacity for hydrogen bonding and π-π stacking enables this compound to form three-dimensional supramolecular frameworks.[1] These self-assembled structures have potential applications in the development of novel materials with tailored optical and electronic properties, including sensors and catalysts.[1]

  • Drug Delivery and Pharmacology: Beyond its role in supramolecular construction, this compound and its derivatives exhibit inherent anti-inflammatory and analgesic properties.[1] This dual functionality makes it a promising scaffold for creating new therapeutic agents. Studies have explored its incorporation into polymer conjugates for targeted drug delivery systems.[1] It is also a known impurity and synthetic precursor to Mesalazine (5-aminosalicylic acid), a key drug for treating inflammatory bowel disease.[4][5]

Data Presentation: Physicochemical Properties and Biological Activity

Quantitative data provides a clear basis for experimental design and comparison.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 3147-53-3 [6]
Molecular Formula C₁₃H₁₀N₂O₃ [1][6]
Molecular Weight 242.23 g/mol [1][6]
Appearance Solid, Brown to Dark Brown [1]
Melting Point 220.5 °C [1]
pKa (Predicted) 2.71 ± 0.10 [1]
Hydrogen Bond Donors 2 [6]

| Hydrogen Bond Acceptors | 5 |[6] |

Table 2: In Vitro Anti-inflammatory Activity of Related Salicylic Acid Azo-Derivatives

The anti-inflammatory potential is often evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method. This assay measures the ability of a compound to prevent hemolysis (rupture) of red blood cells induced by hypotonic stress, which mimics lysosomal membrane damage during inflammation.[1][2] The data below is for derivatives of this compound, demonstrating the activity of this class of compounds.

Compound (Substituent on Phenyl Ring)Concentration% Protection of HRBC MembraneSource
Derivative with meta-nitro group Not Specified79.76[1]
Derivative with meta-nitro group Not Specified71.87[1]
Derivative with meta-nitro group Not Specified69.53[1]
Sodium Diclofenac (Reference Drug) Not Specified74.48[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and further development.

Protocol 1: Synthesis of this compound

This protocol is based on a standard diazotization and azo coupling reaction.[2][4][7]

Materials:

  • Aniline (18.6 g, 0.2 mole)

  • Concentrated Hydrochloric Acid (45 ml)

  • Sodium Nitrite (14 g)

  • Salicylic Acid (28 g, 0.2 mole)

  • Sodium Hydroxide solution (33 ml)

  • Sodium Carbonate (6 g total)

  • Deionized Water

  • Ice-salt bath

  • Starch-iodide paper

  • Congo red indicator paper

Procedure:

  • Diazotization: a. In a beaker, dissolve 18.6 g of aniline in a mixture of 45 ml of concentrated HCl and 45 ml of water. b. Cool the solution to 0°C in an ice-salt bath. c. Slowly add a solution of 14 g of sodium nitrite in 40 ml of water, stirring vigorously. Maintain the temperature below 2°C throughout the addition. d. After addition is complete, continue stirring for 10 minutes. The solution should be strongly acidic to Congo red and give a weak positive test for excess nitrite with starch-iodide paper.[7] e. Carefully add 4 g of sodium carbonate to neutralize most of the excess HCl until the solution is only slightly acid to Congo red.[7]

  • Azo Coupling: a. In a separate, larger beaker, prepare a cold solution of 28 g of salicylic acid in a mixture of 33 ml sodium hydroxide solution, 67 ml water, and 2 g of sodium carbonate.[7] b. Slowly add the diazonium salt solution from Step 1e to the cold salicylic acid solution, stirring continuously and maintaining the temperature below 5°C with external cooling.[7] c. A deep yellow/brownish paste will form as the product, this compound sodium salt, precipitates.[7] d. After the addition is complete, continue stirring the mixture at 0-5°C for 5-6 hours to ensure the reaction goes to completion.[7]

  • Isolation and Purification: a. The precipitated sodium salt can be filtered and washed with a dilute salt solution. b. To obtain the free acid, resuspend the salt in water and neutralize with hydrochloric acid until precipitation is complete.[7] c. Filter the resulting brownish solid, wash with cold water, and dry. Recrystallization from glacial acetic acid can be performed for further purification.[2]

Protocol 2: General Method for Co-Crystal Screening by Slurry Crystallization

This method is effective for screening potential co-crystals by allowing the system to reach thermodynamic equilibrium.[8][9]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (as co-former)

  • A selection of solvents (e.g., ethanol, ethyl acetate, acetonitrile, water)[8]

  • Small vials with magnetic stir bars

  • Stir plate

  • Filtration apparatus

  • Powder X-ray Diffraction (PXRD) instrument for analysis

Procedure:

  • Preparation: a. Add the API and this compound to a vial in a specific stoichiometric ratio (e.g., 1:1 molar ratio). The total amount should be sufficient to ensure a solid phase remains (i.e., a saturated solution).[8] b. Add a small volume of the chosen solvent (e.g., 0.5 mL) to the vial to create a slurry.[8]

  • Equilibration: a. Place the vial on a stir plate and stir at a constant rate (e.g., 150 rpm) at room temperature. b. Allow the slurry to stir for 24-48 hours to allow for the conversion to the most thermodynamically stable solid form.[8]

  • Isolation and Analysis: a. Isolate the solid material by filtration. b. Wash the solid with a small amount of the same solvent used for the slurry and allow it to air-dry.[8] c. Analyze the resulting solid using PXRD. d. A new, unique diffraction pattern that differs from the patterns of the starting API and co-former indicates the formation of a new co-crystal phase.

Protocol 3: Colorimetric Detection of Zinc(II) Ions

This protocol provides a general framework for using this compound as a colorimetric sensor for metal ions, based on its known interaction with Zn(II).[1][10]

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., methanol or DMF).

  • Stock solution of Zinc(II) salt (e.g., ZnCl₂) in deionized water.

  • Buffer solution (e.g., PBS, pH 7.4) to maintain consistent pH.

  • UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

  • Preparation of Sensor Solution: a. In a quartz cuvette, add a specific volume of the this compound stock solution. b. Add buffer solution and deionized water to reach a final volume of ~2-3 mL, ensuring the final concentration of the sensor is in the micromolar range (e.g., 10-50 µM).[10]

  • Titration and Measurement: a. Record the initial UV-Vis absorbance spectrum of the sensor solution from 200-800 nm.[11] b. Add small, incremental amounts of the Zn(II) stock solution to the cuvette. c. After each addition, mix the solution thoroughly and wait for the color change to stabilize (e.g., 30 seconds).[10] d. Record the UV-Vis spectrum after each addition.

  • Data Analysis: a. Observe the visual color change of the solution upon addition of Zn(II). b. Plot the change in absorbance at the wavelength of maximum change (λ_max) against the concentration of Zn(II). c. This titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the limit of detection (LOD) for Zn(II).[11]

Mandatory Visualizations (Graphviz)

References

Application Notes and Protocols for Drug Delivery Systems with 5-(Phenylazo)salicylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of drug delivery systems utilizing 5-(Phenylazo)salicylic acid conjugates. This technology leverages the unique physiological conditions of the colon for targeted drug release, offering a promising strategy for the treatment of local colonic diseases such as inflammatory bowel disease (IBD).

Introduction

Colon-specific drug delivery aims to protect the therapeutic agent from the harsh environment of the upper gastrointestinal (GI) tract and ensure its release at the target site.[1] this compound and related azo compounds are excellent candidates for this purpose. The azo bond (–N=N–) is relatively stable in the stomach and small intestine but is susceptible to cleavage by azoreductase enzymes produced by the colonic microflora.[2][3] This enzymatic action releases the active drug, such as 5-aminosalicylic acid (5-ASA), directly in the colon, maximizing its therapeutic efficacy while minimizing systemic side effects.[3]

This document outlines the synthesis of these conjugates, their formulation into various drug delivery platforms, and the essential in vitro and in vivo evaluation protocols.

Data Presentation: Characterization of Azo-Conjugate Drug Delivery Systems

The following tables summarize typical quantitative data for drug delivery systems based on azo-conjugates. The specific values can vary depending on the exact formulation, polymer, and drug used.

Table 1: Physicochemical Properties of Azo-Conjugate Formulations

Formulation TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Polymeric Micelles5-ASA Prodrug13.5< 0.2-15 to -2510 - 20> 90
Hydrogel Microparticles5-ASA500 - 20000.2 - 0.4-20 to -305 - 1580 - 95
Chitosan Microparticles5-ASA~50000.3 - 0.5NegativeNot Specified> 90

Data synthesized from multiple sources for illustrative purposes.[4][5]

Table 2: In Vitro Drug Release Kinetics of Azo-Conjugate Formulations

Formulation TypeSimulated Gastric Fluid (pH 1.2, 2h)Simulated Intestinal Fluid (pH 7.4, 4h)Simulated Colonic Fluid (with azoreductase, 24h)Release Mechanism
Polymeric Micelles< 5%< 10%> 80% (sustained release)Enzyme-triggered
Hydrogel Microparticles< 5%< 15%> 85% (zero-order)Swelling and enzymatic degradation
Chitosan Microparticles< 10%< 20%> 90%Swelling and enzymatic degradation

Data synthesized from multiple sources for illustrative purposes.[4][6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via diazotization of aniline and subsequent coupling with salicylic acid.[8]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Salicylic Acid

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline (0.2 mole) in a mixture of concentrated HCl (45 ml) and water (45 ml).

    • Cool the solution to 0°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (14 g in 40 ml of water) while stirring vigorously, maintaining the temperature below 2°C.

    • Continue stirring for 10 minutes. The solution should be acidic and give a positive test for nitrous acid with starch-iodide paper.

    • Carefully add sodium carbonate (4 g) to neutralize most of the excess HCl.

  • Coupling Reaction:

    • In a separate beaker, dissolve salicylic acid (0.2 mole) in a solution of NaOH (33 ml of a suitable concentration), water (67 ml), and sodium carbonate (2 g). Cool this solution to below 5°C.

    • Slowly add the diazonium salt solution to the cold salicylic acid solution with constant stirring, maintaining the temperature below 5°C.

    • A deep yellow color will form, and a brownish paste of this compound will begin to precipitate.

    • Continue stirring for 5-6 hours at 0-5°C until the diazo compound is no longer detectable.

  • Isolation and Purification:

    • The precipitated sodium salt of this compound can be filtered and washed with a dilute salt solution.

    • To obtain the free acid, dissolve the sodium salt in water and neutralize with HCl.

    • Filter the precipitated this compound, wash with cold water, and dry.

Protocol 2: Formulation of Azo-Polymeric Hydrogels for Drug Delivery

This protocol outlines the preparation of azo-polymeric hydrogels for the controlled release of a therapeutic agent.[6]

Materials:

  • Methacryloyloxy azobenzene (azo-crosslinker)

  • Hydroxyethyl methacrylate (HEMA)

  • Therapeutic drug (e.g., 5-Fluorouracil)

  • Initiator (e.g., benzoyl peroxide)

  • Solvent (e.g., ethanol)

Procedure:

  • Preparation of Polymerization Mixture:

    • Dissolve the therapeutic drug, methacryloyloxy azobenzene, and HEMA in the chosen solvent.

    • Add the initiator to the mixture.

  • Polymerization:

    • Pour the mixture into a suitable mold.

    • Carry out the polymerization at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 24 hours).

  • Washing and Drying:

    • After polymerization, remove the hydrogel from the mold.

    • Wash the hydrogel extensively with distilled water to remove any unreacted monomers and the drug from the surface.

    • Dry the hydrogel until a constant weight is achieved.

Protocol 3: In Vitro Drug Release Study

This protocol describes the procedure to evaluate the drug release profile of the formulated drug delivery system in simulated GI conditions.[1][9]

Materials:

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 7.4)

  • Simulated Colonic Fluid (SCF, pH 6.8, containing rat cecal contents or a specific concentration of azoreductase)

  • The formulated drug delivery system

  • Dissolution apparatus (e.g., USP Type I or II)

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Place a known amount of the drug delivery system in the dissolution apparatus.

  • Gastric Condition: Add SGF and maintain at 37°C with gentle agitation. Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 1.5, 2 hours) and replace with fresh SGF.

  • Intestinal Condition: After 2 hours, remove the SGF and add SIF. Continue the study for another 4-6 hours, withdrawing samples at regular intervals.

  • Colonic Condition: After the intestinal phase, replace the SIF with SCF containing azoreductase or rat cecal contents. Continue the release study for up to 24 hours, collecting samples at various time points.

  • Analysis: Analyze the withdrawn samples for drug content using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_formulation Formulation cluster_evaluation Evaluation start Starting Materials (Aniline, Salicylic Acid, Drug) diazotization Diazotization start->diazotization coupling Azo Coupling diazotization->coupling conjugation Drug Conjugation coupling->conjugation purification1 Purification conjugation->purification1 polymer Polymer/Carrier Selection purification1->polymer formulate Formulation (e.g., Hydrogel, Nanoparticles) polymer->formulate characterization Physicochemical Characterization (Size, Zeta, Drug Load) formulate->characterization invitro In Vitro Release (Simulated GI Fluids) characterization->invitro invivo In Vivo Studies (Animal Models) invitro->invivo data Data Analysis invivo->data

Caption: Experimental workflow for the development and evaluation of this compound conjugate drug delivery systems.

signaling_pathway cluster_git Gastrointestinal Transit cluster_colon Colon oral Oral Administration stomach Stomach (pH 1-3) - Azo bond stable oral->stomach sm_intestine Small Intestine (pH 6-7.4) - Azo bond stable stomach->sm_intestine colon Colon (Anaerobic environment, rich in microflora) sm_intestine->colon cleavage Azo-reductase -mediated cleavage of N=N bond colon->cleavage release Release of Active Drug (e.g., 5-ASA) cleavage->release action Local Anti-inflammatory Action release->action

Caption: Mechanism of colon-specific drug release from this compound conjugates.

References

Application Notes and Protocols for the Determination of Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of salicylic acid and its derivatives, crucial compounds in pharmaceuticals and plant biology. The protocols cover a range of analytical techniques, including chromatography and spectrophotometry, tailored for accuracy and reliability in research and quality control settings.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for the simultaneous determination of salicylic acid and its derivatives like acetylsalicylic acid (aspirin).[1][2]

Application Note: Analysis of Aspirin and Salicylic Acid in Pharmaceutical Formulations

This method is suitable for the quality control of aspirin tablets by quantifying the active ingredient, acetylsalicylic acid, and its primary degradation product, salicylic acid.

Table 1: HPLC Method Parameters for Salicylic Acid and Acetylsalicylic Acid Analysis

ParameterCondition 1Condition 2Condition 3
Column Ascentis® Express OH5, 10 cm x 3.0 mm I.D., 2.7 µmC-18 column (250 x 4.6 mm, 5 µm particle size)Kromasil 100 C18 (150×4.6 mm, 5 μ)
Mobile Phase 2 mM ammonium acetate in 10:90 water:acetonitrile, pH 7.0 with acetic acidWater with 0.1% orthophosphoric acid (pH 3.0) and acetonitrile (45:55 v/v)[3]Acetonitrile:methanol:water (30:10:60, v/v), pH 3.0 with o-phosphoric acid[4]
Flow Rate 0.5 mL/min1.0 mL/min[3]Not Specified
Detection UV, 235 nmUV, 237 nm[3]Not Specified
Column Temp. 35 °CNot SpecifiedNot Specified
Injection Vol. 2 µL20 µL[4]Not Specified
Retention Time (Aspirin) Not Specified4.01 min[3]3.28 min[4]
Retention Time (Salicylic Acid) Not SpecifiedNot SpecifiedNot Specified
Recovery Not Specified99.9% (Aspirin)[3]Not Specified
Experimental Protocol: HPLC Determination of Acetylsalicylic Acid and Salicylic Acid

1. Standard Solution Preparation:

  • Prepare individual stock solutions of acetylsalicylic acid and salicylic acid in a diluent (e.g., 60:40 water/acetonitrile with 0.1% formic acid) at a concentration of 1.0 mg/mL and 5.0 mg/mL, respectively.[5]
  • From the stock solutions, prepare working standard solutions of varying concentrations.

2. Sample Preparation (Tablets):

  • Crush a tablet and dissolve the powder in the diluent to achieve a known concentration (e.g., 1.6 mg/mL of aspirin).[5]
  • Sonicate the solution for 10 minutes to ensure complete dissolution.[5]
  • Centrifuge the solution at 3000 rpm for 10 minutes.[5]
  • Dilute the supernatant to a final concentration suitable for analysis (e.g., 0.1 mg/mL for assay).[5]
  • Filter the solution through a 0.2 µm nylon syringe filter before injection.[5]

3. Chromatographic Analysis:

  • Set up the HPLC system according to the parameters in Table 1.
  • Inject the standard and sample solutions.
  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Prepare Standard Solutions HPLC HPLC System Standard->HPLC Sample Prepare Sample Solution (e.g., crushed tablet) Filter Filter through 0.2µm filter Sample->Filter Filter->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for the HPLC analysis of salicylic acid derivatives.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing less volatile derivatives like glycol salicylate, often requiring a derivatization step.[6]

Application Note: Determination of Glycol Salicylate in Topical Formulations

This protocol is designed for the analysis of glycol salicylate in complex matrices such as creams and ointments, where derivatization is employed to improve chromatographic performance.[6]

Table 2: GC-MS Method Parameters for Glycol Salicylate Analysis

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
Reaction Solvent Pyridine[6]
Derivatization Temp. Not Specified
GC Column Not Specified
Carrier Gas Steam (for general salicylic acid analysis)[7]
Injection Mode Not Specified
Temperature Program Not Specified
MS Detector Not Specified
Experimental Protocol: GC-MS Determination of Glycol Salicylate

1. Sample Preparation and Extraction:

  • Accurately weigh about 100 mg of the sample (e.g., cream) into a centrifuge tube.[6]
  • Add a known amount of an appropriate internal standard.
  • Add 5 mL of a suitable organic solvent (e.g., chloroform) and vortex for 2 minutes.[6]
  • Centrifuge at 3000 rpm for 10 minutes to separate the excipients.[6]
  • Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.[6]

2. Derivatization:

  • To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[6]
  • Seal the vial and vortex for 1 minute.[6]
  • Heat the mixture if necessary to complete the reaction.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Analyze the sample based on the specified instrumental parameters.

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Weigh Sample Extract Solvent Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry AddReagent Add Derivatizing Reagent Dry->AddReagent React Vortex & Heat AddReagent->React GCMS GC-MS System React->GCMS Analysis Data Analysis GCMS->Analysis

Caption: General workflow for GC-MS analysis including a derivatization step.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a rapid and efficient method for the separation and quantification of salicylic acid and its analogs with minimal sample pretreatment.[8][9]

Application Note: Analysis of Salicylic Acid in Biological and Plant Samples

This CE method is suitable for determining salicylic acid in complex matrices like plasma and plant extracts.[8][10]

Table 3: Capillary Electrophoresis Method Parameters for Salicylic Acid Analysis

ParameterCondition 1 (Biological)Condition 2 (Plant)
Capillary Uncoated fused-silica50 cm full length, 40 cm effective length, 75 µm I.D.[11]
Buffer Sodium dodecyl sulfate-containing borate buffer, pH 10[8]20.0 mmol L⁻¹ Na₂HPO₄/H₃BO₃ buffer (pH 9.0) with 2.0% methanol and 2.0% acetonitrile[11]
Voltage Not Specified14.0 kV[11]
Injection Not SpecifiedHydrodynamic injection: 10 s for a 20 cm height[11]
Detection Not SpecifiedUV, 205 nm[11]
Linear Range Not Specified0.5–200 µmol L⁻¹[11]
Precision (RSD) Intra-day: 1-2%, Inter-day: 2-3%[8]Migration time: Intra-day 0.6%, Inter-day 4.7%; Peak area: Intra-day 0.9%, Inter-day 7.3%[11]
Experimental Protocol: Capillary Zone Electrophoresis (CZE) of Salicylic Acid

1. Buffer and Sample Preparation:

  • Prepare the running buffer as specified in Table 3.
  • For biological samples like plasma, direct injection without pretreatment may be possible.[8]
  • For plant tissues, an appropriate extraction protocol is required.

2. Electrophoretic Analysis:

  • Condition the capillary with the running buffer.
  • Introduce the sample into the capillary using hydrodynamic or electrokinetic injection.
  • Apply the separation voltage and record the electropherogram.
  • Quantify the analyte based on peak area and comparison with standards.

CE_Logic Start Start Prep Prepare Buffer & Sample Start->Prep Inject Inject Sample Prep->Inject Separate Apply Voltage & Separate Inject->Separate Detect Detect Analytes Separate->Detect Quantify Quantify Peaks Detect->Quantify End End Quantify->End

Caption: Simplified salicylic acid signaling pathway in plant defense.

Pharmacological Mechanism of Action

Pharma_Action Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylates Salicylates (e.g., Aspirin) Salicylates->COX_Enzyme

Caption: Mechanism of action of salicylates as COX inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Phenylazo)salicylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-(phenylazo)salicylic acid via recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Excess solvent: The most common reason for failed crystallization is using too much solvent, preventing the solution from becoming saturated upon cooling. - Supersaturation: The solution may be supersaturated, lacking a nucleation site for crystal growth to begin. - Inappropriate solvent: The chosen solvent may not have a significant difference in solubility for the compound at high and low temperatures.- Reduce solvent volume: Gently boil off some of the solvent to increase the concentration of the solute. - Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a small "seed" crystal of the pure compound. - Re-evaluate solvent choice: Test the solubility of the compound in different solvents to find one where it is highly soluble when hot and poorly soluble when cold.
Oiling Out - Low melting point of the compound relative to the solvent's boiling point: The compound melts before it crystallizes, forming an oil. - High concentration of impurities: Impurities can lower the melting point of the compound. - Solution is too concentrated. - Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. - Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of the compound (Melting Point of this compound is ~220.5 °C). - Slow cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath.
Colored Impurities in Crystals - Colored impurities present in the crude sample. - Compound degradation: Some compounds may decompose upon prolonged heating.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal should be used with caution for phenolic compounds as it may contain ferric ions that can form colored complexes. - Avoid prolonged heating: Dissolve the compound quickly in the near-boiling solvent and proceed to the next step.
Premature Crystallization in Funnel during Hot Filtration - The solution cools too quickly in the funnel. - The funnel is at a lower temperature than the solution. - Preheat the filtration apparatus: Warm the funnel and receiving flask before filtration. - Use a stemless funnel: This minimizes the surface area where crystallization can occur. - Add a small amount of excess hot solvent: This will keep the compound in solution during filtration. The excess solvent can be evaporated after filtration.
Low Recovery of Purified Product - Too much solvent used. - Crystals were not allowed to form completely. - Washing with too much cold solvent or solvent that is not cold enough. - Product is significantly soluble in the cold solvent. - Check the filtrate: If a significant amount of product remains in the mother liquor, the volume can be reduced to obtain a second crop of crystals. - Ensure complete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can maximize yield. - Use minimal ice-cold solvent for washing: This will remove surface impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I determine if my recrystallized product is pure?

A2: The purity of the recrystallized this compound can be assessed by several methods:

  • Melting Point Determination: A pure compound will have a sharp and narrow melting point range close to its literature value (220.5 °C). Impurities will typically cause the melting point to be depressed and broad.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as NMR, IR, and UV-Vis spectroscopy can be used to confirm the structure and purity of the final product.

Q3: What should I do if my compound is soluble in a solvent at room temperature?

A3: If this compound is readily soluble in a particular solvent at room temperature, that solvent is not suitable for single-solvent recrystallization. In this case, a mixed-solvent recrystallization may be effective. This involves dissolving the compound in a small amount of the "good" solvent at room temperature and then slowly adding a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly to induce crystallization.

Q4: Is it necessary to use activated charcoal?

A4: Activated charcoal is used to remove colored, high-molecular-weight impurities. If your crude this compound solution is highly colored, a small amount of charcoal can be beneficial. However, using too much can lead to the loss of your desired product due to adsorption onto the charcoal surface. For phenolic compounds like salicylic acid derivatives, there is a risk of forming colored complexes with ferric ions that may be present in some grades of charcoal.

Experimental Protocol: Recrystallization of this compound

This protocol is a generalized procedure based on standard recrystallization techniques for azo dyes and salicylic acid derivatives. The ideal solvent and specific volumes should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., glacial acetic acid, ethanol/water mixture, or another suitable solvent determined by solubility tests)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a fluted filter paper, and add a small excess of hot solvent before filtering.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period. The crystals can then be transferred to a watch glass for further air-drying or drying in a desiccator.

Data Presentation

Qualitative Solubility of this compound

SolventSolubility
AcetoneSlightly Soluble
Aqueous BaseSlightly Soluble
MethanolSlightly Soluble

Solubility of Salicylic Acid in Various Solvents at 25°C (for comparison)

SolventMolar Solubility (mol/L)
Water~0.016
Ethanol~2.087
Methanol~2.648
Acetone~2.968
Ethyl Acetate~1.370
(Data for salicylic acid is provided as a reference for a structurally related compound and may not be representative of this compound solubility.)

Experimental Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool impurities_out Insoluble Impurities Removed hot_filtration->impurities_out ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash mother_liquor_out Soluble Impurities in Mother Liquor vacuum_filtration->mother_liquor_out dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Optimizing the coupling reaction conditions for 5-(Phenylazo)salicylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling reaction conditions for the synthesis of 5-(Phenylazo)salicylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product Incomplete Diazotization: Temperature too high during diazotization, leading to decomposition of the diazonium salt.[1][2][3]Maintain the temperature of the diazotization reaction strictly between 0-5°C using an ice-salt bath.[1][2][4][5][6]
Incorrect pH for Coupling: The pH of the coupling reaction mixture is not optimal. The reaction with phenols like salicylic acid proceeds best under mildly alkaline conditions.[3][7][8]Ensure the salicylic acid solution is alkaline (pH 8.5-9) before and during the addition of the diazonium salt solution.[3] Use sodium hydroxide or sodium carbonate to adjust the pH.[3][5]
Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose if not used promptly or if the temperature rises.[3]Use the freshly prepared diazonium salt solution immediately for the coupling reaction. Keep the solution cold throughout the process.
Formation of a Tarry/Oily Product Instead of a Precipitate Side Reactions: Unreacted aniline coupling with the diazonium salt.[9]Use a slight excess of hydrochloric acid during diazotization to ensure all aniline is converted to its hydrochloride salt, preventing it from participating in undesired coupling reactions.[9]
Incorrect pH: The pH is too acidic or too strongly alkaline, which can lead to the formation of byproducts.[7][10]Carefully control the pH of the coupling reaction, maintaining it in the recommended mildly alkaline range.
Product is Difficult to Purify Presence of Byproducts: Formation of other azo compounds or decomposition products.Recrystallize the crude product from a suitable solvent like glacial acetic acid to obtain a pure product.[11][12]
Incomplete Reaction: Presence of unreacted starting materials.Ensure the reaction goes to completion by allowing sufficient reaction time (e.g., stirring for several hours after mixing the reactants).[5]
Color of the Product is Off (e.g., too dark, wrong shade) Impurities: Presence of colored byproducts.Purify the product by recrystallization. The expected color is typically a yellow to orange-red solid.[5][13]
Oxidation: The product may be susceptible to air oxidation.Dry the final product thoroughly and store it in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of aniline?

A1: The diazotization of aniline should be carried out at a low temperature, typically between 0-5°C.[1][2][4][5][6] This is crucial because the resulting benzenediazonium chloride is unstable at higher temperatures and will decompose, leading to a lower yield of the desired product.[3]

Q2: Why is an excess of hydrochloric acid used in the diazotization step?

A2: An excess of hydrochloric acid is used to ensure that all the aniline is converted to aniline hydrochloride and to maintain a sufficiently acidic medium for the in-situ formation of nitrous acid from sodium nitrite.[2][4][14] This also prevents the newly formed diazonium salt from coupling with any unreacted aniline.[9]

Q3: What is the ideal pH for the coupling reaction with salicylic acid?

A3: The coupling reaction of the diazonium salt with salicylic acid is best performed under mildly alkaline conditions, typically at a pH of 8.5 to 9.[3] Under these conditions, the salicylic acid exists as the phenolate ion, which is more activated towards electrophilic aromatic substitution by the diazonium ion.[7][15]

Q4: How can I confirm the completion of the diazotization reaction?

A4: The completion of the diazotization can be checked by testing for the presence of excess nitrous acid. A drop of the reaction mixture on starch-iodide paper should give a blue-black color, indicating a slight excess of nitrous acid.[5]

Q5: My product has precipitated as a thick paste. How should I proceed?

A5: The formation of a thick paste is normal, especially as the product, this compound sodium salt, begins to separate.[5] Continue stirring to ensure proper mixing and completion of the reaction. The product can then be filtered and washed.[5]

Q6: How is the final product, this compound, isolated from its sodium salt?

A6: The precipitated sodium salt of this compound is converted to the free acid by neutralizing the solution with an acid, such as hydrochloric acid, to a pH of approximately 3.[5][11][12] This will cause the this compound to precipitate out of the solution.

Experimental Protocols

Diazotization of Aniline

This protocol describes the formation of the benzenediazonium chloride solution.

  • In a beaker, dissolve 18.6 g (0.2 mole) of aniline in a mixture of 45 ml of concentrated hydrochloric acid and 45 ml of water.[5]

  • Cool the solution to 0°C in an ice-salt bath with constant stirring.[5]

  • Separately, prepare a solution of 14 g of sodium nitrite in 40 ml of water.[5]

  • Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.[1][5]

  • After the addition is complete, continue stirring for 10 minutes.[5]

  • Verify a slight excess of nitrous acid using starch-iodide paper.[5]

  • Carefully add 4 grams of sodium carbonate to neutralize most of the excess hydrochloric acid until the solution is only slightly acidic.[5]

Coupling Reaction with Salicylic Acid

This protocol details the reaction of the diazonium salt with salicylic acid to form the final product.

  • In a separate beaker, prepare a solution of 28 g (0.2 mole) of salicylic acid in a mixture of 33 ml of sodium hydroxide solution, 67 ml of water, and 2 g of sodium carbonate.[5]

  • Cool this solution to below 5°C in an ice bath.[5]

  • Slowly add the freshly prepared cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring, maintaining the temperature below 5°C.[5]

  • A deep yellow to brownish paste will form as the sodium salt of this compound precipitates.[5]

  • Continue stirring the mixture in the cold for 5 to 6 hours to ensure the reaction is complete.[5]

  • Filter the precipitated sodium salt and wash it with a dilute salt solution.[5]

  • To obtain the free acid, suspend the sodium salt in water and acidify with hydrochloric acid to a pH of about 3.[11][12]

  • Filter the resulting this compound precipitate, wash with water, and dry.

Quantitative Data Summary

Parameter Diazotization Stage Coupling Stage Reference(s)
Temperature 0-5 °C< 5 °C[1][3][5][6]
pH Strongly AcidicMildly Alkaline (8.5-9)[3][5][7]
Reactant Molar Ratio Aniline : Sodium Nitrite (approx. 1:1)Diazonium Salt : Salicylic Acid (1:1)[3][5]
Reaction Time ~10-20 minutes after nitrite addition5-6 hours[5]

Visualizations

experimental_workflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_workup Work-up Stage aniline Aniline in HCl diazonium_salt Benzenediazonium Chloride Solution aniline->diazonium_salt Add NaNO2 (0-5°C) na_no2 Sodium Nitrite Solution na_no2->diazonium_salt product_salt 5-(Phenylazo)salicylic Acid Sodium Salt diazonium_salt->product_salt salicylic_acid Salicylic Acid in NaOH salicylic_acid->product_salt Add Diazonium Salt (<5°C, pH 8.5-9) acidification Acidification with HCl product_salt->acidification final_product This compound (Precipitate) acidification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? check_temp Was Diazotization Temperature 0-5°C? start->check_temp check_ph Was Coupling pH Alkaline (8.5-9)? check_temp->check_ph Yes temp_high High Temperature: Decomposition of Diazonium Salt check_temp->temp_high No check_time Was Diazonium Salt Used Immediately? check_ph->check_time Yes ph_wrong Incorrect pH: Inefficient Coupling check_ph->ph_wrong No check_time->temp_high No solution_temp Solution: Maintain 0-5°C with ice-salt bath temp_high->solution_temp solution_ph Solution: Adjust pH with NaOH/Na2CO3 ph_wrong->solution_ph time_delay Delayed Use: Decomposition of Diazonium Salt solution_time Solution: Use diazonium salt immediately time_delay->solution_time

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 5-(Phenylazo)salicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor yields in the synthesis of 5-(Phenylazo)salicylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the synthesis of this compound?

A1: Low yields in this synthesis typically stem from issues in one of the two main stages: diazotization or azo coupling. The most critical factors are stringent temperature control, precise pH management, reaction time, and the purity of reagents. The diazonium salt intermediate is highly unstable and can easily decompose if the temperature rises above 5°C, which is a primary cause of yield loss.[1][2]

Q2: My diazotization reaction seems to be failing. What are the critical parameters and common pitfalls?

A2: The diazotization of aniline to form the benzenediazonium salt is highly sensitive. Key parameters include:

  • Temperature: The reaction must be maintained between 0°C and 5°C (an ice-salt bath is recommended) to prevent the unstable diazonium salt from decomposing.[3][4] Some protocols even suggest temperatures as low as -2°C to 2°C.[1]

  • Acidity: The reaction requires a strong acidic medium, typically using concentrated hydrochloric acid, to form nitrous acid (from sodium nitrite) and stabilize the diazonium salt.[3][5]

  • Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added slowly and with continuous stirring to the cold aniline solution to control the reaction rate and temperature.[3][6]

  • Testing for Nitrous Acid: After the addition of NaNO₂, it is good practice to confirm a slight excess of nitrous acid using starch-iodide paper. This ensures all the aniline has reacted.[3]

Q3: How can I optimize the azo coupling reaction with salicylic acid for a better yield?

A3: The coupling of the diazonium salt with salicylic acid is an electrophilic aromatic substitution and is highly dependent on pH and temperature.[7]

  • pH Control: The reaction requires an alkaline medium (pH 8.5-9) to activate the salicylic acid.[1] This is achieved by dissolving salicylic acid in a solution of sodium hydroxide or sodium carbonate, which deprotonates the phenolic hydroxyl group, making the ring more susceptible to electrophilic attack.[3]

  • Temperature: Like diazotization, the coupling reaction must be kept cold (below 5°C) to prevent decomposition of the diazonium salt and unwanted side reactions.[3][4]

  • Slow Addition: The cold diazonium salt solution should be added slowly, or portion-wise, to the cold salicylic acid solution with vigorous stirring.[1][3] This maintains a low concentration of the diazonium salt and prevents side reactions.

  • Reaction Time: The reaction may be slow, especially as the product precipitates. It is crucial to continue stirring for several hours (5-6 hours in some procedures) at low temperatures to ensure the reaction goes to completion.[3]

Q4: I am having difficulty isolating and purifying the final product, leading to significant loss. What is the recommended procedure?

A4: The product, this compound, often precipitates from the reaction mixture as its sodium salt.[3]

  • Initial Isolation: The precipitated salt can be filtered and washed with a dilute salt solution to remove impurities.[3]

  • Acidification: To obtain the free acid, the sodium salt is re-suspended in water and neutralized or slightly acidified with an acid like hydrochloric acid (to pH ≈ 3), causing the this compound to precipitate.[4]

  • Filtration and Washing: The precipitated acid is then filtered and washed thoroughly with cold water to remove any remaining salts.

  • Recrystallization: For high purity, the crude product can be recrystallized from a suitable solvent, such as glacial acetic acid or ethanol.[2][4]

Troubleshooting Guide

This table outlines common problems, their potential causes, and recommended solutions to improve reaction outcomes.

Symptom Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of diazonium salt due to high temperature.[1] 2. Incorrect pH during the coupling reaction.[1] 3. Insufficient reaction time.[3]1. Strictly maintain the temperature at 0-5°C throughout both diazotization and coupling steps using an ice-salt bath.[3] 2. Ensure the salicylic acid solution is alkaline (pH 8.5-9) before adding the diazonium salt.[1] 3. Increase stirring time for the coupling reaction to at least 3-5 hours.[4]
Formation of a Dark, Tarry Substance 1. Temperature exceeded 10°C, leading to polymerization and side reactions. 2. pH of the coupling reaction was too high or too low.1. Improve temperature monitoring and control. Add reagents more slowly to manage exothermic processes.[3] 2. Calibrate your pH meter and adjust the pH of the coupling solution carefully with NaOH or Na₂CO₃.[1]
Pale Yellow or Off-Color Product 1. Incomplete diazotization or coupling. 2. Presence of unreacted starting materials.1. Test for complete diazotization with starch-iodide paper.[3] Ensure adequate stirring time for coupling. 2. Improve purification by thorough washing and recrystallization.[4]
Yield is High Initially but Low After Purification 1. Product is partially soluble in the washing solvent (e.g., water). 2. Incorrect choice of recrystallization solvent or technique.1. Wash the filtered product with ice-cold water to minimize solubility losses. 2. Perform small-scale solvent screening for recrystallization. Ensure the solution is fully cooled before filtering the crystals.[8]

Experimental Protocols

Protocol 1: Preparation of Benzenediazonium Chloride

  • Dissolve aniline (0.2 mole, 18.6 g) in a mixture of concentrated hydrochloric acid (45 mL) and water (45 mL).[3]

  • Cool the solution to 0°C in an ice-salt bath with vigorous stirring.[4]

  • Separately, dissolve sodium nitrite (0.2 mole, 14 g) in water (40 mL).[3]

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.[3]

  • After the addition is complete, continue stirring for 10 minutes.[3]

  • Verify a slight excess of nitrous acid is present using starch-iodide paper.[3] The resulting cold solution of benzenediazonium chloride is used immediately in the next step.

Protocol 2: Azo Coupling with Salicylic Acid

  • In a separate beaker, prepare a solution of salicylic acid (0.2 mole, 28 g) in a mixture of 10 M sodium hydroxide solution (33 mL), water (67 mL), and sodium carbonate (2 g).[3]

  • Cool this solution to below 5°C in an ice-salt bath with continuous stirring.[3]

  • Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid solution. A deep yellow or brownish color should form immediately.[3]

  • Maintain the temperature below 5°C throughout the addition. A thick paste may form as the product precipitates.[3]

  • Continue to stir the mixture in the ice bath for 5-6 hours until a test for the diazonium compound is negative.[3]

  • Filter the precipitated sodium 5-(phenylazo)salicylate and wash with a small amount of dilute salt solution.[3]

  • To obtain the free acid, resuspend the paste in water and acidify with concentrated HCl to pH ~3.[4]

  • Filter the resulting solid, wash thoroughly with cold water, and dry.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Purification A Aniline + HCl B Add NaNO2 Solution A->B 0-5°C C Benzenediazonium Chloride Solution B->C Stir 10 min F Combine Solutions C->F Add Slowly < 5°C D Salicylic Acid + NaOH E Sodium Salicylate Solution D->E Dissolve E->F G Precipitated Sodium 5-(Phenylazo)salicylate F->G Stir 5-6 hrs H Filter & Wash Precipitate G->H I Acidify with HCl H->I J Filter & Wash Product I->J K Recrystallize J->K L Pure this compound K->L

Caption: Workflow for this compound synthesis.

Troubleshooting Logic

This flowchart provides a logical path to diagnose the cause of poor yields.

G start Low Product Yield q1 Was Diazotization Temp < 5°C? start->q1 r1 Primary Cause: Decomposition of Diazonium Salt q1->r1 No q2 Was Coupling Solution Alkaline (pH 8-10)? q1->q2 Yes a1_yes YES a1_no NO r2 Primary Cause: Inefficient Coupling (Phenol not activated) q2->r2 No q3 Was Reaction Stirred for 3+ Hours After Mixing? q2->q3 Yes a2_yes YES a2_no NO r3 Primary Cause: Incomplete Reaction q3->r3 No end_node Review Purification Procedure for Losses q3->end_node Yes a3_yes YES a3_no NO

Caption: Troubleshooting flowchart for low yield diagnosis.

References

Identifying and removing impurities in 5-(Phenylazo)salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Phenylazo)salicylic acid. The following information is designed to help identify and remove impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

The synthesis of this compound typically involves the diazotization of aniline followed by an azo coupling reaction with salicylic acid.[1][2] Potential impurities can originate from unreacted starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials:

    • Aniline

    • Salicylic Acid

  • Side-Reaction Products:

    • Phenol (from the decomposition of the diazonium salt)

    • Other azo compounds formed from impurities in the starting materials.

  • Isomers:

    • Positional isomers of the azo coupling product, although the 5-position is strongly favored.

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to assess the purity of your product. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are common methods for separating and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate this compound from its potential impurities. A C18 column with a gradient elution using a mobile phase of methanol and water with an acid modifier (like acetic acid or trifluoroacetic acid) is a good starting point.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for a qualitative assessment of purity. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from less polar and more polar impurities on a silica gel plate.

  • Spectroscopic Methods: Techniques like ¹H NMR and IR spectroscopy can help confirm the structure of the desired product and may reveal the presence of significant impurities.

Q3: My purified this compound appears as a brownish paste instead of a crystalline solid. What could be the issue?

The formation of a brownish paste suggests the presence of impurities or residual solvent that are hindering crystallization.[2]

  • Incomplete reaction: If the coupling reaction did not go to completion, the presence of unreacted starting materials and intermediates can result in an impure, non-crystalline product.[2]

  • Excess solvent: The product may not crystallize properly if an excessive amount of solvent was used during recrystallization.

  • Presence of tarry byproducts: Side reactions can sometimes lead to the formation of polymeric or tarry materials that inhibit crystallization.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptom: TLC or HPLC analysis of the crude product shows multiple spots/peaks, indicating the presence of significant impurities.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization and coupling steps to minimize the decomposition of the diazonium salt, a common source of phenol impurities.[2]

    • pH Control: Ensure the pH of the coupling reaction is carefully controlled. The reaction with salicylic acid is typically carried out under alkaline conditions.

  • Purification of Sodium Salt: Before acidifying to precipitate the final product, the sodium salt of this compound can be filtered and washed with a dilute salt solution to remove many impurities.[2]

Issue 2: Poor Yield or Purity After Recrystallization

Symptom: The yield of pure product after recrystallization is low, or the product is still not sufficiently pure.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Glacial acetic acid is a commonly used solvent for recrystallizing similar azo compounds.[1][4] Experiment with different solvents or solvent mixtures (e.g., ethanol/water) to find the optimal system.

  • Cooling Rate: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot glacial acetic acid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out of the solution.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove residual acetic acid and other soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation

The following table provides representative data on the purity of this compound before and after recrystallization, as would be determined by HPLC analysis.

Sample StagePurity (%)Major Impurities Detected
Crude Product85.2Aniline, Salicylic Acid, Phenol
After Recrystallization98.9Salicylic Acid (trace)

Visualizations

Experimental Workflow for Purification

cluster_0 Crude Product Handling cluster_1 Purification Steps cluster_2 Final Product Crude Crude this compound Dissolve Dissolve in Minimum Hot Glacial Acetic Acid Crude->Dissolve HotFilt Hot Filtration (if necessary) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Ethanol VacFilt->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline This compound Dry->Pure

Caption: Workflow for the purification of this compound.

Logical Relationship for Impurity Identification

cluster_0 Initial Observation cluster_1 Analytical Techniques cluster_2 Potential Impurities Impure Impure Product TLC TLC Analysis Impure->TLC HPLC HPLC Analysis Impure->HPLC NMR NMR Spectroscopy Impure->NMR SM Starting Materials (Aniline, Salicylic Acid) TLC->SM HPLC->SM Side Side Products (Phenol) HPLC->Side Solvent Residual Solvent NMR->Solvent

Caption: Logic diagram for identifying potential impurities.

References

Technical Support Center: 5-(Phenylazo)salicylic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of 5-(Phenylazo)salicylic acid solutions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by three main factors: exposure to light, temperature, and the pH of the solution. This compound is known to be light-sensitive, and exposure to UV light can lead to photodegradation.[1] Elevated temperatures can also accelerate decomposition. Furthermore, as an azo dye and a salicylic acid derivative, its stability is pH-dependent, with extremes in pH potentially causing hydrolysis or other degradation reactions.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. Other organic solvents like ethanol and methanol can also be used. For experimental use, this stock solution can then be diluted into the desired aqueous buffer or cell culture medium.

Q3: How should this compound solutions be stored to ensure maximum stability?

A3: To maximize stability, solutions of this compound should be stored at low temperatures, ideally between 2-8°C.[2] It is crucial to protect the solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. For long-term storage, aliquoting the stock solution into single-use vials is recommended to minimize freeze-thaw cycles, which can affect stability.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the use of antioxidants can be a viable strategy to enhance the stability of azo dye solutions, which are susceptible to oxidation.[3][4] Ascorbic acid has been shown to play a role in the degradation process of azo dyes and, under certain conditions, might be used to control their stability.[5][6][7] However, the compatibility and effectiveness of a specific antioxidant with this compound in your experimental system should be validated.

Troubleshooting Guide

Issue 1: The this compound solution has changed color (e.g., faded).

  • Question: Why is my solution of this compound losing its color?

  • Answer: Color fading is a common indicator of degradation, particularly for azo dyes. The primary cause is often photodegradation due to exposure to light, especially UV light, which can break the azo bond responsible for the compound's color.[1] Another potential cause is a significant shift in the pH of the solution, which can alter the electronic structure of the molecule and affect its color, or lead to chemical degradation.

    • Solution:

      • Protect from Light: Always prepare and store solutions in amber-colored vials or containers wrapped in aluminum foil. Minimize the exposure of the solution to ambient and direct light during experiments.

      • Control pH: Use a buffered solvent system to maintain a stable pH. For many azo dyes, a pH range of 6-8 is often recommended for stability.[1]

      • Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive experiments.

Issue 2: A precipitate has formed in my this compound solution.

  • Question: What causes precipitation in my this compound solution, and how can I resolve it?

  • Answer: Precipitation can occur for several reasons. The most common is exceeding the solubility limit of the compound in the chosen solvent, especially when diluting a concentrated organic stock solution into an aqueous buffer. Temperature changes can also lead to precipitation, as solubility often decreases at lower temperatures.

    • Solution:

      • Optimize Dilution: When diluting a DMSO stock solution into an aqueous medium, add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to immediate precipitation.

      • Adjust Solvent Composition: If precipitation persists, consider increasing the proportion of organic co-solvent (e.g., DMSO, ethanol) in your final working solution, if your experimental system allows.

      • Temperature Control: If precipitation occurs upon cooling, try preparing and using the solution at a controlled room temperature. If storing at low temperatures is necessary, you may need to gently warm and vortex the solution to redissolve the compound before use.

      • Check for Degradation: In some cases, the precipitate may be a degradation product. If redissolving is not successful, it is best to discard the solution and prepare a fresh batch.

Issue 3: I am observing inconsistent results in my experiments using this compound.

  • Question: Why am I getting variable results with my this compound solutions?

  • Answer: Inconsistent experimental outcomes are often linked to the instability of the compound in solution. If the concentration of the active compound is decreasing over the course of an experiment due to degradation, it will lead to unreliable and non-reproducible data.

    • Solution:

      • Prepare Fresh Solutions: For the most reliable results, prepare working solutions of this compound immediately before use from a freshly thawed aliquot of a concentrated stock solution.

      • Monitor Stability: If experiments are lengthy, it is advisable to assess the stability of the compound in your experimental medium over a similar timeframe. This can be done by measuring its absorbance at its λmax using a UV-Vis spectrophotometer at different time points.

      • Standardize Handling Procedures: Ensure that all experimental steps involving the compound are standardized, including incubation times, temperature, and light exposure, to minimize variability.

Data Presentation

Table 1: Solubility and Stability Properties of this compound and Related Compounds

PropertySolvent/ConditionValueReference/Note
Solubility
This compoundAcetoneSlightly Soluble[2]
Aqueous BaseSlightly Soluble[2]
MethanolSlightly Soluble[2]
Salicylic Acid (related compound)Water (298.15 K)~0.0137 mol/L[8]
Methanol (298.15 K)~2.56 mol/L[8]
Ethanol (298.15 K)~2.25 mol/L[8]
Stability
This compoundStorage Temperature2-8°C[2]
Light SensitivityLight Sensitive[2]
5-Aminosalicylic Acid (related compound)Degradation PathwayProne to oxidation[9]
Azo Dyes (general)pH for StabilityNeutral pH (e.g., 6-8) often preferred[1]

Experimental Protocols

Protocol for Preparation of a Stable Experimental Solution of this compound

This protocol provides a general method for preparing a working solution of this compound for use in biological assays or other experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber-colored microcentrifuge tubes

  • Desired aqueous buffer (e.g., PBS), sterile

  • Vortex mixer

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 50 mM in DMSO): a. In a sterile environment, accurately weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. c. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution, but avoid excessive heat. d. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage of the Stock Solution: a. Dispense the stock solution into smaller, single-use aliquots in sterile, amber-colored microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at 2-8°C for short-term storage or at -20°C for longer-term storage, protected from light.

  • Preparation of the Working Solution (e.g., 50 µM in Aqueous Buffer): a. Thaw an aliquot of the stock solution at room temperature. b. In a sterile tube, add the required volume of the desired aqueous buffer. c. While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop. d. Continue to mix the solution for a few minutes to ensure homogeneity. e. Visually inspect the final working solution for any signs of precipitation. f. Use the freshly prepared working solution in your experiment immediately.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh Solid Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at 2-8°C or -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Aqueous Buffer (with vigorous mixing) thaw->dilute use use dilute->use Use Immediately in Experiment

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_issue Identify the Issue cluster_cause_color Potential Causes cluster_cause_precipitate Potential Causes cluster_solution_color Solutions cluster_solution_precipitate Solutions start Solution Instability Issue color_change Color Change / Fading start->color_change precipitation Precipitation start->precipitation photodegradation Photodegradation color_change->photodegradation ph_shift pH Shift color_change->ph_shift solubility_exceeded Solubility Exceeded precipitation->solubility_exceeded temp_change Temperature Change precipitation->temp_change protect_light Protect from Light photodegradation->protect_light use_buffer Use Buffered Solution ph_shift->use_buffer optimize_dilution Optimize Dilution Method solubility_exceeded->optimize_dilution adjust_solvent Adjust Solvent Composition temp_change->adjust_solvent

References

Troubleshooting low sensitivity in UHPLC-MS/MS analysis of 5-(Phenylazo)salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the UHPLC-MS/MS analysis of 5-(Phenylazo)salicylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is an azo compound and a known impurity of the anti-inflammatory drug mesalazine (5-aminosalicylic acid).[1] Its accurate quantification is critical for drug safety and quality control, as regulatory guidelines require the monitoring of such impurities in pharmaceutical products.[1]

Q2: What is the typical ionization behavior of this compound in ESI-MS/MS?

A2: Given its chemical structure, which includes a carboxylic acid and a phenolic hydroxyl group, this compound is expected to ionize well in negative electrospray ionization (ESI) mode through the deprotonation of the carboxylic acid or phenolic hydroxyl group. An application note for a similar compound confirms that negative ESI mode is effective.[1]

Q3: Are there any known stability issues with this compound?

A3: this compound is known to be light-sensitive.[2] Therefore, it is crucial to protect samples and standards from light to prevent photodegradation. Additionally, a related compound, phenyl salicylate, shows pH and temperature-dependent degradation in aqueous ethanol solutions, being more stable at lower pH (around 4) and lower temperatures.[1] While specific stability data for this compound is limited, it is advisable to store stock solutions and samples at low temperatures (2-8°C or lower) and to use them as promptly as possible after preparation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the UHPLC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

  • Incorrect MS Polarity:

    • Question: Are you using the optimal ionization polarity?

    • Answer: this compound is expected to ionize most efficiently in negative ion mode. Verify that your mass spectrometer is set to negative ESI.

  • Suboptimal Source Parameters:

    • Question: Have the MS source parameters been optimized?

    • Answer: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Analyte Degradation:

    • Question: Could the analyte have degraded?

    • Answer: As this compound is light-sensitive, ensure that all sample and standard preparation steps are performed with protection from light.[2] Prepare fresh stock solutions and samples if degradation is suspected. Consider storing stock solutions at low temperatures and for limited periods.

  • Incorrect MRM Transitions:

    • Question: Are the MRM transitions for the precursor and product ions correctly set?

    • Answer: The precursor ion in negative mode should correspond to the deprotonated molecule [M-H]⁻. The product ions need to be determined by performing a product ion scan on the precursor. Based on the structure of this compound (molecular weight 242.23 g/mol )[3], the precursor ion [M-H]⁻ would be at m/z 241.2. Common fragmentations for similar molecules involve the loss of CO₂ (44 Da) from the carboxylic acid group. Therefore, a potential product ion would be m/z 197.2. It is essential to confirm these transitions by infusing a standard.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes and Solutions:

  • Inappropriate Mobile Phase pH:

    • Question: Is the mobile phase pH suitable for the analyte?

    • Answer: For acidic compounds like this compound, a mobile phase pH below its pKa will keep it in its neutral form, leading to better retention and peak shape on a reversed-phase column. The predicted pKa of this compound is approximately 2.71.[2] Using a mobile phase with an acidic modifier like formic acid or acetic acid is recommended.

  • Column Overload:

    • Question: Is the amount of analyte injected too high?

    • Answer: Dilute the sample and inject a smaller amount to see if the peak shape improves.

  • Column Contamination or Degradation:

    • Question: Is the analytical column in good condition?

    • Answer: Flush the column with a strong solvent to remove potential contaminants. If peak shape does not improve, consider replacing the column.

Issue 3: High Background Noise or Interferences

Possible Causes and Solutions:

  • Matrix Effects:

    • Question: Are co-eluting matrix components suppressing the analyte signal?

    • Answer: Matrix effects can significantly impact ionization efficiency.[4] Enhance sample cleanup to remove interfering components. While protein precipitation is a common technique, it may not be sufficient for complex matrices.[5] Consider more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard, such as d5-phenylazosalicylic acid, is highly recommended to compensate for matrix effects.[1]

  • Contaminated Solvents or Reagents:

    • Question: Are the solvents and reagents of high purity?

    • Answer: Use LC-MS grade solvents and freshly prepared mobile phases to minimize background noise.

  • Carryover:

    • Question: Is there residual analyte from previous injections?

    • Answer: Optimize the autosampler wash procedure by using a strong solvent to clean the injection needle and port between injections. Injecting a blank solvent after a high-concentration sample can confirm if carryover is occurring.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a generic protocol for plasma samples and should be optimized for your specific matrix.

  • Spiking: To 100 µL of the plasma sample, add 10 µL of the internal standard (e.g., d5-phenylazosalicylic acid) working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.[1]

UHPLC-MS/MS Method

The following is a starting point for method development.

  • UHPLC System: A standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution should be optimized to ensure good separation from matrix components. A starting point could be:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[1]

  • MRM Transitions (Hypothetical - requires optimization):

    • This compound: Precursor m/z 241.2 -> Product m/z 197.2 (Loss of CO₂)

    • d5-Phenylazosalicylic acid: Precursor m/z 246.2 -> Product m/z 202.2 (Loss of CO₂)

Data Presentation

The following table summarizes typical performance characteristics for a UHPLC-MS/MS method for this compound analysis in plasma.

ParameterTypical Value
Linearity Range1 - 1000 ng/mL[1]
Correlation Coefficient (r²)> 0.995[1]
Lower Limit of Quantification (LLOQ)1 ng/mL[1]
Intra-day Precision (%RSD)< 15%[1]
Inter-day Precision (%RSD)< 15%[1]
Accuracy (% Bias)Within ±15%[1]

Visualizations

Troubleshooting Workflow for Low Sensitivity

Low_Sensitivity_Troubleshooting start Low Sensitivity Observed check_ms Check MS Settings start->check_ms check_sample Investigate Sample Integrity check_ms->check_sample MS settings OK ms_polarity Correct Polarity? (Negative) check_ms->ms_polarity check_lc Evaluate Chromatography check_sample->check_lc Sample is stable sample_stability Analyte Stable? check_sample->sample_stability optimize_cleanup Optimize Sample Cleanup check_lc->optimize_cleanup Chromatography is good lc_peak_shape Good Peak Shape? check_lc->lc_peak_shape solution_cleanup Improve Sample Prep (LLE/SPE) optimize_cleanup->solution_cleanup ms_source Optimized Source? ms_polarity->ms_source Yes solution_ms Adjust MS Parameters ms_polarity->solution_ms No ms_mrm Correct MRM? ms_source->ms_mrm Yes ms_source->solution_ms No ms_mrm->check_sample Yes ms_mrm->solution_ms No sample_stability->check_lc Yes solution_sample Prepare Fresh Samples (Protect from light) sample_stability->solution_sample No lc_peak_shape->optimize_cleanup Yes solution_lc Optimize Mobile Phase/Column lc_peak_shape->solution_lc No

Caption: A decision tree for troubleshooting low sensitivity issues.

General Experimental Workflow

Experimental_Workflow sample_collection Sample Collection (e.g., Plasma) sample_prep Sample Preparation (e.g., Protein Precipitation) sample_collection->sample_prep uhplc_separation UHPLC Separation (C18 Column) sample_prep->uhplc_separation ms_detection MS/MS Detection (Negative ESI, MRM) uhplc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A generalized workflow for the analysis of this compound.

References

Technical Support Center: Analysis of 5-(Phenylazo)salicylic acid and Related Aminosalicylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of 5-(Phenylazo)salicylic acid and other aminosalicylates, such as 5-Aminosalicylic acid (5-ASA, Mesalazine), in biological samples. The content is tailored for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of 5-ASA and its related compounds?

A1: The term "matrix effect" refers to the alteration of an analyte's response due to the influence of other components in the sample matrix.[1][2] In the context of analyzing this compound or 5-ASA in biological samples (e.g., plasma, urine), these co-eluting endogenous substances can interfere with the ionization process in the mass spectrometer source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, sensitivity, and reproducibility of quantitative analysis.[2] Given the complexity of biological matrices, managing these effects is crucial for developing robust and reliable bioanalytical methods.[3]

Q2: What are the common sources of matrix effects in biological samples like plasma and urine?

A2: The primary sources of matrix effects are endogenous components of the biological sample that co-elute with the target analyte.[1]

  • In Plasma/Blood: Phospholipids from cell membranes are a major cause of ion suppression.[3][4][5] Other significant sources include proteins, salts, and anticoagulants used during sample collection.[1][3]

  • In Urine: The composition of urine can vary significantly, but common interfering substances include urea, salts, and various organic acids and bases.

  • Exogenous Sources: Components introduced during sample preparation, such as reagents, solvents, and impurities from collection tubes, can also contribute to matrix effects.

Q3: How can I identify if my analysis is affected by matrix effects?

A3: A common and effective method to identify and quantify matrix effects is the post-column infusion experiment.[6] This involves infusing a standard solution of your analyte at a constant rate into the mass spectrometer while injecting a blank, extracted biological sample onto the LC column.[6] A stable baseline signal is established from the infused analyte. Any dip or peak in this baseline as the blank matrix components elute indicates a region of ion suppression or enhancement, respectively.[6] Comparing the retention time of your analyte to these regions will reveal if it is susceptible to matrix effects.

Q4: What is the difference between ion suppression and ion enhancement?

A4: Both are types of matrix effects that alter the ionization efficiency of the target analyte.

  • Ion Suppression: This is the more common effect, where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal than expected.[1][6] This can happen when matrix components compete for charge in the ion source or change the physical properties (e.g., viscosity, surface tension) of the droplets in the electrospray.

  • Ion Enhancement: This is a less frequent phenomenon where co-eluting compounds increase the ionization efficiency of the analyte, resulting in a stronger signal. This can lead to an overestimation of the analyte's concentration.

Q5: Which sample preparation technique is best for minimizing matrix effects for 5-ASA analysis?

A5: The choice of sample preparation technique is critical for mitigating matrix effects. The effectiveness of each method varies:

  • Protein Precipitation (PPT): This is a simple and fast method but is generally the least effective at removing interfering matrix components, often resulting in significant matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a much cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix interferences behind.[4][7] It is a widely used technique for 5-ASA analysis.[8][9]

  • Solid-Phase Extraction (SPE): SPE is highly effective at removing matrix components and can provide the cleanest extracts.[1][7] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to be particularly effective at reducing phospholipids and other interferences, leading to a significant reduction in matrix effects.[3][7]

Section 2: Troubleshooting Guide

Problem / Observation Potential Cause (Matrix Effect Related) Recommended Troubleshooting Steps
Poor Sensitivity / Low Analyte Signal Ion Suppression: Co-eluting endogenous components (e.g., phospholipids) are suppressing the ionization of your target analyte.[4][10]1. Confirm Suppression: Perform a post-column infusion experiment to identify ion suppression zones.[6] 2. Improve Chromatography: Adjust the LC gradient or change the column to separate the analyte from the suppression region.[6][11] 3. Enhance Sample Cleanup: Switch from PPT to a more rigorous method like LLE or SPE to remove more interferences.[7][11]
High Variability / Poor Reproducibility Inconsistent Matrix Effects: The concentration of interfering components varies between different lots of biological matrix, causing inconsistent ion suppression or enhancement.1. Use Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing effective compensation.[1] 2. Evaluate Multiple Matrix Lots: During method validation, test at least six different lots of the biological matrix to assess the extent of variability. 3. Standardize Sample Collection: Ensure consistent use of anticoagulants and storage procedures, as these can be sources of variability.
Inaccurate Quantification (Poor Accuracy) Calibration Mismatch: Calibrators prepared in a clean solvent do not experience the same matrix effects as the unknown samples in a biological matrix.1. Use Matrix-Matched Calibrators: Prepare all calibration standards and quality controls in the same biological matrix as the samples to be analyzed.[1] This ensures that the calibrators and samples are subject to the same matrix effects.
Drifting Retention Times & Poor Peak Shape Column Contamination: Buildup of matrix components (lipids, proteins) on the analytical column can degrade its performance over time.[10]1. Implement a Diverter Valve: Divert the early-eluting, unretained matrix components (salts, etc.) directly to waste instead of the mass spectrometer. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Improve Sample Cleanup: Cleaner samples from LLE or SPE will extend column lifetime and improve performance.[1]

Section 3: Data & Visualizations

Data Tables

Table 1: Qualitative Comparison of Sample Preparation Techniques for Matrix Effect Reduction

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Removal Efficiency Low[7]Moderate to High[7]High to Very High[3][7]
Selectivity LowModerateHigh
Speed / Throughput HighModerateModerate (can be automated)
Risk of Matrix Effects HighLow to ModerateLow
Typical Use Case Rapid screening, when high sensitivity is not required.When PPT is insufficient and a cleaner extract is needed.Demanding quantitative assays requiring high sensitivity and accuracy.

Table 2: Recovery and Precision Data from a Validated LC-MS/MS Method for 5-ASA Analysis

This table presents data adapted from a validated method for 5-ASA and its metabolite, N-Ac-5-ASA, in human plasma, demonstrating the performance achievable with an optimized protein precipitation protocol.[12]

AnalyteConcentration (ng/mL)Overall Recovery (%)Within-Batch Precision (RSD%)Between-Batch Precision (RSD%)
5-ASA 100>90%≤ 6.3%≤ 11%
1000>90%≤ 6.3%≤ 11%
4000>90%≤ 6.3%≤ 11%
N-Ac-5-ASA 100>95%≤ 8.0%≤ 10%
1000>95%≤ 8.0%≤ 10%
4000>95%≤ 8.0%≤ 10%

Diagrams and Workflows

cluster_input Observation cluster_diag Diagnosis cluster_actions Troubleshooting Actions cluster_validation Validation start Poor or Inconsistent Analytical Results check_me Matrix Effect Suspected? start->check_me action_pci Perform Post-Column Infusion Experiment check_me->action_pci Yes end_node Re-validate Method check_me->end_node No, check other sources action_chrom Optimize LC Separation (e.g., modify gradient) action_pci->action_chrom action_prep Improve Sample Prep (PPT → LLE or SPE) action_chrom->action_prep action_is Use Stable Isotope-Labeled Internal Standard action_prep->action_is action_is->end_node

Caption: General workflow for troubleshooting matrix effects in bioanalysis.

prodrug Prodrug (e.g., Sulfasalazine) asa 5-Aminosalicylic Acid (5-ASA, Active Drug) prodrug->asa Bacterial Azoreductases (in Colon) metabolite N-Acetyl-5-ASA (Ac-5-ASA, Major Metabolite) asa->metabolite N-Acetyltransferase (in Gut Wall & Liver) other_metabolites Other Phase II Metabolites (e.g., Glucuronides) asa->other_metabolites Other Phase II Enzymes excretion Excretion (Primarily in Urine) metabolite->excretion other_metabolites->excretion

Caption: Metabolic pathway of 5-ASA from a prodrug precursor.[8]

Section 4: Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This protocol is adapted from a method for analyzing 5-ASA and N-Ac-5-ASA in human plasma.[12] It is a fast but less selective method.

Materials:

  • Human plasma sample

  • Methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., 4-ASA and N-Ac-4-ASA in methanol)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Autosampler vials

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of the IS solution in methanol.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol describes a general approach for extracting aminosalicylates and their derivatives from plasma after deproteination.[8][13]

Materials:

  • Human plasma sample

  • Perchloric acid (HClO₄) for deproteination

  • Ethyl acetate (or other suitable organic solvent like diethyl ether)

  • Internal Standard (IS) solution

  • Vortex mixer, Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Procedure:

  • Pipette 500 µL of plasma into a centrifuge tube.

  • Add the IS solution.

  • Add 50 µL of perchloric acid to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the clear supernatant to a new tube.

  • Add 2 mL of ethyl acetate.

  • Vortex for 2 minutes to extract the analytes into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase, vortex, and transfer to an autosampler vial for analysis.

Protocol 3: Post-Column Infusion Experiment to Diagnose Ion Suppression

This method is used to identify regions in the chromatogram where matrix effects occur.[6]

Setup:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

Procedure:

  • Prepare a solution of the analyte (e.g., 5-ASA) in mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the system so that the LC column effluent is mixed with the analyte solution from the syringe pump via a T-connector just before entering the mass spectrometer's ion source.

  • Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable signal (baseline) for the analyte is observed in the mass spectrometer, inject a blank plasma sample that has been processed with your chosen sample preparation method.

  • Monitor the analyte's signal throughout the chromatographic run.

  • Interpretation: A drop in the baseline signal indicates a region of ion suppression. An increase indicates ion enhancement. The retention time of these disturbances should be noted and compared to the retention time of your analyte in a normal run.

References

Technical Support Center: Chromatographic Resolution of 5-(Phenylazo)salicylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the chromatographic resolution of 5-(Phenylazo)salicylic acid and its structurally related analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of this compound and its analogs in reversed-phase HPLC?

A1: The most critical factors are the mobile phase pH, the type and concentration of the organic modifier, and the choice of stationary phase.[1][2] this compound and its analogs are ionizable acidic compounds.[3] Therefore, controlling the mobile phase pH is essential to ensure they are in a consistent, non-ionized state, which leads to better retention and peak shape.[4][5] The stationary phase chemistry (e.g., C18, Phenyl, Embedded Polar Group) and mobile phase composition (e.g., acetonitrile vs. methanol) will influence the selectivity between the closely related compounds.[6][7]

Q2: I am observing significant peak tailing for my analytes. What is the likely cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and ionized silanol groups on the surface of silica-based columns.[8][9] This is especially problematic if the mobile phase pH is not low enough to suppress the ionization of both the analyte and the silanols.[10] To fix this, you can:

  • Lower the mobile phase pH: Use a buffer to maintain a pH at least 1-2 units below the pKa of your analytes. This keeps the acids in their neutral, un-ionized form.[4][5]

  • Increase buffer concentration: A higher buffer concentration can help mask residual silanol interactions.[8]

  • Use a modern, high-purity silica column: These columns have fewer accessible silanol groups, minimizing tailing.[9]

  • Consider an alternative stationary phase: Embedded polar group (EPG) or polymer-based columns can offer better peak shapes for challenging compounds.[7]

Q3: My resolution between two closely related analogs is poor (Rs < 1.5). What is the most effective way to improve it?

A3: To improve the resolution between closely eluting peaks, you need to manipulate the selectivity (α), efficiency (N), or retention (k) of your method. The most powerful approach is often to change the selectivity.[11]

  • Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity, as can using different buffer additives.[2][6] Ammonium formate, for example, can provide better selectivity than formic acid for some azo compounds.[6]

  • Change Stationary Phase: This is a highly effective way to alter selectivity. If you are using a standard C18 column, trying a Phenyl-Hexyl or an Embedded Polar Group (EPG) phase can introduce different retention mechanisms (like π-π interactions) and significantly improve separation.[7]

  • Adjust Temperature: Lowering the temperature can sometimes increase retention and improve resolution, but the effect can be unpredictable and should be tested.[12]

  • Increase Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the plate number (N), which will sharpen the peaks and improve resolution.[11][13]

Q4: Can I use ion-pair chromatography for separating these acidic azo compounds?

A4: Yes, ion-pair chromatography (IPC) is a viable option for strong organic acids that are not sufficiently retained in standard reversed-phase chromatography.[3] It involves adding an ion-pairing reagent (e.g., a quaternary ammonium salt for acids) to the mobile phase. However, IPC methods can be complex, difficult to reproduce, and the non-volatile reagents are often incompatible with mass spectrometry (MS) detectors.[3][7] It is generally recommended to first optimize reversed-phase conditions by adjusting pH and exploring different stationary phases before resorting to IPC.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause(s) Recommended Solution(s) Citation(s)
Tailing Peaks (for all analytes)1. Secondary interactions with column silanols. 2. Mobile phase pH is too close to analyte pKa. 3. Column contamination or degradation.1. Lower mobile phase pH using a buffer (e.g., formate, acetate) to suppress ionization. 2. Use a high-purity, end-capped column. 3. Flush the column with a strong solvent or replace the guard column.[5][8][14]
Fronting Peaks 1. Column overload (injecting too much sample). 2. Sample solvent is much stronger than the mobile phase.1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the mobile phase or a weaker solvent.[8][9]
Split Peaks 1. Partially blocked column frit. 2. Column void or bed deformation. 3. Sample solvent incompatibility.1. Use an in-line filter and ensure samples are filtered. 2. Replace the column. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[10][15]
Issue 2: Inadequate Resolution or Co-elution
Symptom Possible Cause(s) Recommended Solution(s) Citation(s)
Poor Resolution (Rs < 1.5) 1. Suboptimal mobile phase selectivity. 2. Insufficient column efficiency. 3. Inappropriate stationary phase.1. Change the organic modifier (ACN vs. MeOH). 2. Adjust the mobile phase pH. 3. Decrease the flow rate. 4. Use a longer column or one with smaller particles.[6][12][13]
Peaks Co-elute 1. Lack of selectivity under current conditions.1. Primary Action: Change the stationary phase (e.g., C18 to Phenyl or EPG). 2. Secondary Action: Perform a gradient optimization or screen different mobile phase additives.[7][11]

Experimental Protocols & Methodologies

Protocol 1: Systematic Approach to Method Development

This protocol outlines a systematic approach for developing a robust HPLC method for separating this compound and its analogs.

1. Analyte Characterization:

  • Determine the pKa values of all target analytes. For salicylic acid derivatives, the carboxylic acid pKa is typically in the 3-5 range.

  • Assess the solubility of analytes in common HPLC solvents (water, acetonitrile, methanol).

2. Initial Column and Mobile Phase Screening:

  • Columns: Select 2-3 columns with different selectivities. A good starting point is a standard C18, a Phenyl-Hexyl, and an Embedded Polar Group (EPG) column.[7]

  • Mobile Phase A (Aqueous): 0.1% Formic Acid or Ammonium Formate in water. This will set the pH in the acidic range (approx. 2.7-3.8) to suppress the ionization of the carboxylic acid group.[4][6]

  • Mobile Phase B (Organic): Acetonitrile (ACN) and Methanol (MeOH).

  • Screening: Perform a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) on each column with both ACN and MeOH as the organic modifier.

3. Optimization:

  • From the screening runs, select the column/solvent combination that shows the best initial separation or "peak spreading".[6]

  • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution of the critical peak pairs.

  • Isocratic Hold: If resolution is sufficient, the method can be converted to a faster isocratic run by calculating the mobile phase composition at the average elution time of the target analytes.

  • Temperature and Flow Rate: Fine-tune the column temperature (e.g., screen 25°C, 30°C, 40°C) and flow rate to achieve optimal resolution and analysis time. Lower flow rates often improve resolution.[12][16]

4. Sample Preparation:

  • For drug products or biological matrices, a sample preparation step is critical.

  • A common method involves protein precipitation with acetonitrile, followed by centrifugation.[17]

  • The supernatant is then transferred to an HPLC vial for analysis. Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.[17]

Visualizations

TroubleshootingWorkflow Start Poor Resolution or Peak Shape Issue CheckAllPeaks Does the issue affect ALL peaks? Start->CheckAllPeaks SystemIssue Likely Systemic or Column-Wide Problem CheckAllPeaks->SystemIssue  Yes AnalyteIssue Likely Analyte-Specific (Chemical) Problem CheckAllPeaks->AnalyteIssue No   CheckColumn Check for Column Void or Contamination SystemIssue->CheckColumn CheckOverload Check for Column Overload / Solvent Effects CheckColumn->CheckOverload FixSystem Flush/Replace Column Dilute Sample Match Sample Solvent CheckOverload->FixSystem CheckTailing Is it Peak Tailing? AnalyteIssue->CheckTailing OptimizepH Optimize Mobile Phase pH (Lower pH for Acids) CheckTailing->OptimizepH Yes ChangeSelectivity Change Selectivity CheckTailing->ChangeSelectivity No (Poor Separation) ChangeStationaryPhase Change Stationary Phase (e.g., C18 -> Phenyl) ChangeSelectivity->ChangeStationaryPhase ChangeMobilePhase Change Organic Modifier (ACN <-> MeOH) ChangeSelectivity->ChangeMobilePhase

Caption: Troubleshooting workflow for poor chromatographic resolution.

Caption: Effect of mobile phase pH on an acidic analyte.

MethodDevWorkflow Start 1. Analyte Characterization (pKa, Solubility) Screening 2. Column & Mobile Phase Screening Start->Screening Columns Columns: - C18 - Phenyl - EPG Screening->Columns Solvents Solvents: - ACN - MeOH (with 0.1% Acid) Screening->Solvents SelectBest 3. Select Best Condition Columns->SelectBest Solvents->SelectBest Optimization 4. Optimization SelectBest->Optimization Gradient Adjust Gradient Slope Optimization->Gradient TempFlow Adjust Temperature & Flow Rate Optimization->TempFlow FinalMethod 5. Final Robust Method Gradient->FinalMethod TempFlow->FinalMethod

Caption: Systematic workflow for HPLC method development.

References

Preventing degradation of 5-(Phenylazo)salicylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-(Phenylazo)salicylic acid during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Color Change of the Compound

  • Question: The this compound powder, which is typically a brown to dark brown solid, has changed to a lighter or uneven color. What could be the cause and how can I resolve it?

  • Answer:

    • Possible Cause 1: Exposure to Light. this compound is known to be light-sensitive.[1] Photodegradation can occur, leading to a change in the compound's appearance.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the compound is stored in an amber or opaque container to protect it from light.[2]

      • Assess Purity: Perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine if significant degradation has occurred. A stability-indicating HPLC method is recommended to separate the parent compound from any degradation products.

      • Future Prevention: Always store the compound in a dark place or in light-resistant containers.[2] When handling, minimize exposure to direct light.

    • Possible Cause 2: Incompatible Storage Environment. Exposure to incompatible materials such as strong oxidizers, acids, or bases can cause chemical reactions leading to a color change.[3]

    • Troubleshooting Steps:

      • Review Storage Area: Check for proximity to strong oxidizing agents, acids, or bases.[3][4]

      • Purity Analysis: Use HPLC to assess the purity and identify potential degradation products.

      • Future Prevention: Store this compound separately from incompatible chemicals in a well-ventilated area.[4]

Issue 2: Decreased Potency or Altered Analytical Results

  • Question: I am observing a decrease in the expected activity of my compound in experiments, or my analytical results (e.g., HPLC peak area) are lower than expected. What could be the reason?

  • Answer:

    • Possible Cause 1: Thermal Degradation. Although this compound has a relatively high melting point, prolonged exposure to elevated temperatures can lead to degradation.[5] Recommended storage is at 2-8°C.[1]

    • Troubleshooting Steps:

      • Confirm Storage Temperature: Verify that the compound has been consistently stored at the recommended 2-8°C.

      • Quantitative Analysis: Use a validated quantitative HPLC method to determine the exact concentration of the active compound in your sample.

      • Future Prevention: Strictly adhere to the recommended storage temperature of 2-8°C.[1] Avoid repeated warming and cooling cycles.

    • Possible Cause 2: Hydrolytic or Oxidative Degradation. The presence of moisture or oxidizing agents can lead to the degradation of the molecule.[3] Azo compounds can undergo reductive cleavage of the azo bond, and the salicylic acid moiety is susceptible to oxidation.

    • Troubleshooting Steps:

      • Check for Moisture: Ensure the storage container is tightly sealed to prevent moisture ingress.

      • Assess for Oxidants: Review the handling procedures to ensure no accidental introduction of oxidizing agents.

      • Characterize Degradants: Utilize techniques like LC-MS to identify potential degradation products, which could include aromatic amines from azo bond cleavage and hydroxylated salicylic acid derivatives.

      • Future Prevention: Store in a desiccated environment if necessary and handle in an inert atmosphere if the application is highly sensitive to oxidation.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: this compound should be stored at 2-8°C in a tightly sealed, light-resistant container.[1] It should be kept in a dry and well-ventilated place, away from incompatible substances such as strong oxidants, acids, and bases.[3][4]

  • Q2: How can I tell if my this compound has degraded?

    • A2: Visual signs of degradation can include a change in color or the appearance of clumping (indicating moisture uptake). However, the most reliable way to assess degradation is through analytical techniques like HPLC, which can quantify the purity of the compound and detect the presence of degradation products.

  • Q3: What is the expected shelf life of this compound?

    • A3: The shelf life can vary depending on the supplier and the purity of the compound. Always refer to the manufacturer's certificate of analysis and expiration date. Proper storage as described above is crucial to achieving the stated shelf life.

Degradation Pathways

  • Q4: What are the likely degradation pathways for this compound?

    • A4: Based on the structure, two primary degradation pathways are anticipated:

      • Reductive Cleavage of the Azo Bond: This is a common degradation route for azo compounds, especially under anaerobic or reducing conditions, leading to the formation of aromatic amines. In this case, aniline and 5-aminosalicylic acid would be the expected products.

      • Degradation of the Salicylic Acid Moiety: This can occur through:

        • Oxidation: Leading to the formation of hydroxylated derivatives such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.

        • Decarboxylation: Loss of the carboxylic acid group, particularly under heat stress.

  • Q5: Is this compound susceptible to photodegradation?

    • A5: Yes, it is listed as light-sensitive.[1] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Therefore, protection from light is essential during storage and handling.

Quantitative Data Summary

The following table summarizes the key stability information for this compound.

ParameterValue/ConditionReference
Storage Temperature 2-8°C[1]
Light Sensitivity Light Sensitive[1][2]
Incompatible Materials Strong oxidants, strong acids, strong bases, lead acetate, iron salts, iodine[3]
Appearance Brown to Dark Brown Solid[1]
Melting Point ~220.5 °C[1]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general approach for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity of this compound and separate it from its potential degradation products. This method is adapted from established methods for salicylic acid and other azo compounds and should be validated for your specific application.[6][7][8]

  • Objective: To quantify the amount of this compound and detect the presence of degradation products.

  • Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Trifluoroacetic acid (for mobile phase pH adjustment)

    • This compound reference standard

    • Sample of this compound to be tested

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient elution is often effective. For example:

      • Mobile Phase A: 0.1% Phosphoric acid in Water

      • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: A DAD is recommended to monitor at multiple wavelengths. A primary wavelength around the λmax of this compound (can be determined by UV scan) and a lower UV wavelength (e.g., 230 nm) to detect a wider range of potential degradation products.[6]

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water). From the stock solution, prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the same solvent as the standard to a known concentration.

    • Forced Degradation Sample Preparation (for method validation):

      • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat gently (e.g., 60°C for a few hours). Neutralize before injection.

      • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a defined period. Neutralize before injection.

      • Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%).

      • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time, then dissolve for analysis.

      • Photodegradation: Expose a solution of the compound to a UV lamp for a defined period.

    • Analysis: Inject the standard solutions, the test sample solution, and the forced degradation samples into the HPLC system.

    • Data Evaluation:

      • For the test sample, calculate the purity by comparing the peak area of the main peak to the total area of all peaks.

      • For the forced degradation samples, ensure that the degradation product peaks are well-resolved from the main compound peak, thus demonstrating the stability-indicating nature of the method.

Visualizations

DegradationPathways cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products 5-PASA This compound Heat Heat (Thermal Stress) Reductants Reducing Agents (e.g., anaerobic conditions) Oxidants Oxidizing Agents (e.g., H2O2) Light Light (Photodegradation) Light->5-PASA AromaticAmines Aniline + 5-Aminosalicylic Acid (Azo Bond Cleavage) Light->AromaticAmines OxidizedProducts Hydroxylated Derivatives (e.g., 2,3-DHBA, 2,5-DHBA) Light->OxidizedProducts Heat->5-PASA Heat->OxidizedProducts Decarboxylated Decarboxylated Products Heat->Decarboxylated Reductants->5-PASA Reductants->AromaticAmines Oxidants->5-PASA Oxidants->OxidizedProducts Acid_Base Acid/Base (Hydrolysis) Acid_Base->5-PASA

Caption: Potential degradation pathways of this compound under various stress conditions.

TroubleshootingWorkflow Start Observed Issue: Color Change or Decreased Potency CheckStorage Step 1: Verify Storage Conditions (2-8°C, Dark, Sealed) Start->CheckStorage PurityAnalysis Step 2: Perform Purity Analysis (HPLC) CheckStorage->PurityAnalysis IdentifyDegradants Step 3: Identify Degradation Products (LC-MS) PurityAnalysis->IdentifyDegradants ReviewHandling Step 4: Review Handling Procedures IdentifyDegradants->ReviewHandling ImplementCAPA Step 5: Implement Corrective and Preventive Actions (CAPA) ReviewHandling->ImplementCAPA End Issue Resolved ImplementCAPA->End

Caption: Troubleshooting workflow for addressing degradation of this compound.

StorageDecisionTree Start Receiving new batch of This compound CheckContainer Is the container light-resistant? Start->CheckContainer Transfer Transfer to an amber or opaque container CheckContainer->Transfer No CheckSeal Is the container tightly sealed? CheckContainer->CheckSeal Yes Transfer->CheckSeal Store Store at 2-8°C Final Properly Stored Store->Final Seal Ensure container is tightly sealed CheckSeal->Seal No CheckLocation Is the storage location away from heat, oxidizers, acids, and bases? CheckSeal->CheckLocation Yes Seal->CheckLocation CheckLocation->Store Yes Relocate Relocate to a suitable storage area CheckLocation->Relocate No Relocate->Store

Caption: Decision tree for the proper storage of this compound.

References

Technical Support Center: Synthesis of 5-(phenylazo)salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(phenylazo)salicylic acid. The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with salicylic acid. Precise control of pH is critical for the success of both reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the diazotization of aniline?

A1: The diazotization of aniline requires a strongly acidic medium. The pH is typically maintained between 1.5 and 2.0 to ensure the formation of the diazonium salt.[1] This is achieved by dissolving the aniline in a solution of a strong acid, such as hydrochloric acid, before the addition of sodium nitrite.

Q2: Why is a low temperature (0-5°C) necessary during the diazotization reaction?

A2: Low temperatures, typically between 0°C and 5°C, are crucial because the diazonium salt is unstable and can decompose at higher temperatures.[1][2] Maintaining a cold environment prevents the premature breakdown of the diazonium salt, maximizing the yield of the desired product.

Q3: What is the ideal pH for the coupling reaction between the diazonium salt and salicylic acid?

A3: The coupling reaction of the diazonium salt with salicylic acid is typically carried out in a slightly alkaline or basic medium. A pH range of 8.5 to 9 is often maintained for this step.[1] Some protocols suggest adjusting the pH to approximately 6 after the initial coupling.[3] The alkaline conditions are necessary to deprotonate the salicylic acid, making it more reactive towards the diazonium salt.

Q4: How can I confirm the completion of the diazotization and coupling reactions?

A4: For the diazotization, the presence of a slight excess of nitrous acid, which can be tested with starch-iodide paper, indicates that the reaction is complete.[2] For the coupling reaction, the disappearance of the diazonium salt can be monitored. The reaction progress can also be followed by Thin Layer Chromatography (TLC).[1]

Q5: What is the purpose of acidifying the reaction mixture after the coupling is complete?

A5: After the coupling reaction, the mixture is often acidified to a pH of approximately 3-4.[4][5][6] This acidification step helps to precipitate the final product, this compound, from the solution. The lower pH minimizes the solubility of the azo dye and prevents its hydrolysis.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of diazonium salt Temperature was too high during diazotization.Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath.[2]
Insufficiently acidic conditions.Ensure the pH is between 1.5 and 2.0 by using an adequate amount of concentrated acid.[1]
Failed or incomplete coupling reaction Incorrect pH for the coupling reaction.Adjust the pH of the salicylic acid solution to the optimal range (typically 8.5-9) before adding the diazonium salt solution.[1]
Decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation and keep it cold.
Insufficient amount of coupling component.Maintain a permanent excess of the salicylic acid (coupling component) in the reaction system.[1]
Product does not precipitate Incorrect final pH.Acidify the final reaction mixture to a pH of approximately 3-4 to induce precipitation of the this compound.[4][5][6]
Product is too soluble in the solvent.Adding sodium chloride ("salting out") can help to decrease the solubility of the product and enhance precipitation.[4]
Impure final product Side reactions due to improper pH control.Strictly adhere to the recommended pH ranges for both the diazotization and coupling steps.
Unreacted starting materials present.Ensure the completion of each reaction step before proceeding to the next. Use TLC to monitor reaction progress.[1] Consider recrystallization for purification.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a synthesis of methodologies described in the literature.[2][5][6]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Salicylic Acid

  • Sodium Hydroxide

  • Sodium Carbonate

  • Ice

  • Starch-iodide paper

  • Congo red paper

Step 1: Diazotization of Aniline

  • In a beaker, prepare a solution of aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool this solution to 0°C in an ice-salt bath.

  • Separately, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the cold aniline solution while stirring vigorously, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring for 10 minutes.

  • Verify that the solution is strongly acidic using Congo red paper and that there is a slight excess of nitrous acid using starch-iodide paper.

Step 2: Azo Coupling Reaction

  • In a separate beaker, prepare a solution of salicylic acid in an aqueous solution of sodium hydroxide and sodium carbonate.

  • Cool this solution to below 5°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the stirred, cold salicylic acid solution.

  • Maintain the temperature below 5°C throughout the addition. A deep yellow to brownish paste should form.

  • Continue stirring the mixture for several hours at 0-5°C until the diazonium salt is no longer detectable.

Step 3: Precipitation and Isolation of the Product

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3.

  • The precipitated product, this compound, is then collected by filtration.

  • Wash the precipitate with water.

  • The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid.[5][6]

Quantitative Data Summary

ParameterDiazotizationCoupling ReactionPrecipitation
Temperature 0-5°C[1][2]0-5°C[1][2]Room Temperature
pH 1.5-2.0[1]8.5-9[1]~3-4[4][5]
Key Reagents Aniline, HCl, NaNO₂Diazonium Salt, Salicylic Acid, NaOHHCl

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Step 3: Isolation aniline Aniline in HCl diazonium_salt Benzenediazonium Chloride Solution aniline->diazonium_salt Add NaNO₂ (0-5°C, pH 1.5-2.0) na_nitrite Sodium Nitrite Solution reaction_mixture Coupling Reaction Mixture (Deep Yellow/Brown Paste) diazonium_salt->reaction_mixture Add to Salicylic Acid Solution (<5°C, pH 8.5-9) salicylic_acid Salicylic Acid in NaOH acidification Acidify with HCl reaction_mixture->acidification Adjust to pH ~3-4 filtration Filter Precipitate acidification->filtration final_product This compound filtration->final_product reaction_pathway cluster_step1 Diazotization (pH 1.5-2.0) cluster_step2 Azo Coupling (pH 8.5-9) aniline Aniline diazonium Benzenediazonium Ion aniline->diazonium NaNO₂, HCl 0-5°C product This compound diazonium->product Coupling salicylate Salicylate Ion

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of 5-(Phenylazo)salicylic Acid and Sodium Diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for novel compounds with enhanced efficacy and improved safety profiles is perpetual. This guide provides a detailed comparison of the anti-inflammatory activity of 5-(Phenylazo)salicylic acid, a derivative of salicylic acid, and sodium diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). This objective analysis is supported by available experimental data to aid researchers in evaluating the potential of azo-salicylic acid compounds as anti-inflammatory agents.

Executive Summary

Sodium diclofenac is a well-established NSAID that exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins.[1][2] this compound and its derivatives, on the other hand, are being explored for their therapeutic potential, including anti-inflammatory properties. This comparison delves into their mechanisms of action, and in vitro and in vivo anti-inflammatory activities, drawing upon available scientific literature. While direct comparative studies are limited, this guide synthesizes existing data to provide a comprehensive overview.

Mechanism of Action

Sodium Diclofenac: The anti-inflammatory, analgesic, and antipyretic properties of diclofenac are attributed to its inhibition of both COX-1 and COX-2 enzymes.[1] By blocking these enzymes, diclofenac interferes with the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Some evidence suggests that diclofenac may have a slightly higher selectivity for COX-2.[1]

This compound: The precise mechanism of action for this compound is not as extensively characterized as that of diclofenac. However, based on the known activities of its parent molecule, salicylic acid, and other derivatives, it is hypothesized to exert its anti-inflammatory effects through multiple pathways. Salicylic acid and its derivatives are known to inhibit the activity of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][[“]] Additionally, azo compounds have been noted for a range of biological activities, including anti-inflammatory effects.[5] The presence of the azo moiety in conjunction with the salicylic acid structure may contribute to a unique pharmacological profile.

Data Presentation: In Vitro Anti-inflammatory Activity

A key method for assessing the in vitro anti-inflammatory potential of a compound is the human red blood cell (HRBC) membrane stabilization assay. This assay evaluates the ability of a substance to protect the erythrocyte membrane from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes and is indicative of anti-inflammatory activity.

The following table summarizes the comparative in vitro anti-inflammatory activity of various 5-(Arylazo)salicylic acid derivatives and sodium diclofenac using the HRBC membrane stabilization method.

CompoundConcentration (µg/mL)% Protection of HRBC Membrane
Sodium Diclofenac (Standard) 10078.5 ± 0.5
2-Hydroxy-5-(phenylazo)benzoic acid*100Not explicitly stated
2-Hydroxy-5-((4-nitrophenyl)azo)benzoic acid10072.3 ± 0.6
2-Hydroxy-5-((4-carboxyphenyl)azo)benzoic acid10068.9 ± 0.4
2-Hydroxy-3-methyl-5-((4-nitrophenyl)azo)benzoic acid10075.8 ± 0.7
2-Hydroxy-3-methoxy-5-((4-nitrophenyl)azo)benzoic acid10070.2 ± 0.5

*Note: Data for the unsubstituted this compound was not explicitly available in the cited study. The table includes data for closely related derivatives for a qualitative comparison. The data is sourced from a study by Salman et al. (2019).

Experimental Protocols

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This in vitro assay is a well-established method for evaluating the anti-inflammatory activity of compounds.

Methodology:

  • Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline and suspended in isosaline to form a 10% v/v suspension.[6][7]

  • Assay Procedure: The reaction mixture consists of the test compound at a specific concentration, a hypotonic saline solution, a phosphate buffer (pH 7.4), and the HRBC suspension. A control is prepared without the test compound.[6][7]

  • Incubation and Centrifugation: The mixtures are incubated at 37°C for 30 minutes and then centrifuged.[6][7]

  • Spectrophotometric Analysis: The hemoglobin content in the supernatant is estimated by measuring the absorbance at 560 nm.[6][7]

  • Calculation of Protection: The percentage of membrane stabilization or protection is calculated using the formula: % Protection = 100 - [(Optical Density of Test Sample / Optical Density of Control) x 100][6][7]

Mandatory Visualizations

Experimental Workflow for HRBC Membrane Stabilization Assay

G cluster_prep Preparation cluster_assay Assay Blood Fresh Human Blood Mix Mix Blood and Alsever's Solution Blood->Mix Alsever Alsever's Solution Alsever->Mix Centrifuge1 Centrifuge Mix->Centrifuge1 Wash Wash with Isosaline Centrifuge1->Wash HRBC_Suspension 10% HRBC Suspension Wash->HRBC_Suspension Reaction_Mix Reaction Mixture HRBC_Suspension->Reaction_Mix Test_Compound Test Compound / Diclofenac Test_Compound->Reaction_Mix Hypotonic_Saline Hypotonic Saline Hypotonic_Saline->Reaction_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Reaction_Mix Incubate Incubate at 37°C for 30 min Reaction_Mix->Incubate Centrifuge2 Centrifuge Incubate->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Spectro Measure Absorbance at 560 nm Supernatant->Spectro Calculate Calculate % Protection Spectro->Calculate

Caption: Workflow of the HRBC membrane stabilization assay.

Proposed Anti-inflammatory Signaling Pathway of Salicylic Acid Derivatives

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation & Translocation IkB_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Salicylic_Acid_Derivative This compound Salicylic_Acid_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Discussion and Future Directions

The available in vitro data suggests that 5-(Arylazo)salicylic acid derivatives possess significant anti-inflammatory activity, as demonstrated by their ability to stabilize HRBC membranes. Some derivatives exhibit a percentage of protection comparable to that of sodium diclofenac. For instance, 2-hydroxy-3-methyl-5-((4-nitrophenyl)azo)benzoic acid showed 75.8% protection, which is close to the 78.5% protection offered by diclofenac at the same concentration. This indicates that the azo-salicylic acid scaffold is a promising candidate for the development of new anti-inflammatory agents.

However, a direct comparison with this compound is not yet available, and further studies are warranted. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the anti-inflammatory efficacy of this compound and sodium diclofenac using standardized protocols.

  • In Vivo Efficacy: Evaluating the in vivo anti-inflammatory activity of this compound using models such as the carrageenan-induced paw edema assay in rodents.

  • COX Inhibition Profile: Determining the IC50 values of this compound for both COX-1 and COX-2 enzymes to understand its selectivity and potential for gastrointestinal side effects.

  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms underlying the anti-inflammatory effects of this compound, including its impact on the NF-κB and other relevant signaling pathways.

References

A Comparative Guide to Salicylic Acid Derivatives in Crop Protection: Evaluating 5-(Phenylazo)salicylic acid and Other Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various salicylic acid (SA) derivatives utilized in crop protection, with a special focus on contrasting the known performers with the lesser-studied 5-(Phenylazo)salicylic acid. While salicylic acid itself is a well-established signaling molecule in plant defense, its derivatives have been synthesized and evaluated to enhance efficacy, stability, and spectrum of activity. This document summarizes key performance data, details experimental methodologies for evaluation, and visualizes the underlying biological pathways.

Introduction to Salicylic Acid and its Role in Plant Defense

Salicylic acid (SA) is a phenolic phytohormone that plays a pivotal role in plant immunity.[1][2] It is a key regulator of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response activated throughout the plant following a localized pathogen attack.[3][4] SAR is associated with the induction of a battery of pathogenesis-related (PR) proteins, which have antimicrobial activities and contribute to enhanced resistance against a wide range of pathogens.[4][5] Given its central role in plant defense, SA and its derivatives are attractive candidates for developing novel crop protection agents.[6]

This compound: An Unexplored Candidate

This compound is an azo compound derivative of salicylic acid. While azo compounds, in general, have been noted for their potential use as agricultural pesticides, specific experimental data on the efficacy and mode of action of this compound in crop protection is currently unavailable in peer-reviewed literature.[7] Structurally, it possesses the core salicylic acid moiety, suggesting a potential to interact with SA signaling pathways. However, the addition of the phenylazo group significantly alters its chemical properties, which could influence its uptake, translocation, and biological activity in plants.

Hypothetical Mode of Action: Based on its structural similarity to salicylic acid, this compound might act as an SA analog, potentially binding to SA receptors and triggering the SAR pathway. Alternatively, the azo linkage could be cleaved in planta, releasing salicylic acid and another aromatic compound, which might have their own biological effects. Rigorous experimental validation is required to substantiate these hypotheses.

Comparative Performance of Key Salicylic Acid Derivatives

Several derivatives of salicylic acid have been extensively studied and commercialized as plant activators. This section compares the performance of some of the most prominent examples.

Data Presentation: Quantitative Comparison of Salicylic Acid Derivatives
DerivativeTarget Pathogen(s)Crop(s)EfficacyReference(s)
Acibenzolar-S-methyl (ASM) Peronospora hyoscyami f. sp. tabacina (Blue Mold)Tobacco>88% reduction in lesions[8]
Fusarium graminearum (Fusarium Head Blight)WheatUp to 28.97% disease reduction
Phytophthora capsici (Phytophthora Blight)SquashSignificant disease suppression (up to 100% at 30 mg/L)[9]
Xanthomonas axonopodis pv. vesicatoria (Bacterial Spot)TomatoReduced disease severity, comparable or superior to standard bactericides[10]
Plantago asiatica mosaic virus (PlAMV)Arabidopsis thalianaSignificant reduction in viral RNA accumulation in distal leaves[11]
Tiadinil (TDL) Rice Blast (Magnaporthe oryzae)RiceGood control of leaf and panicle blast[12]
Colletotrichum theaesinensis, Pestalotiopsis longisetaTeaProtection against fungal diseases[4]
5-Chlorosalicylic acid Tobacco Mosaic Virus (TMV)TobaccoEnhanced disease resistance and PR-1 gene expression[4]
Salicylate Glycoconjugates Colletotrichum orbiculare, Fusarium oxysporum, Ralstonia solani, Phytophthora capsiciCucumberSignificant in vivo antifungal activity, in some cases superior to commercial fungicides[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plant activators. Below are protocols for key experiments.

Disease Resistance Assay

Objective: To evaluate the efficacy of salicylic acid derivatives in protecting plants against pathogen infection.

Materials:

  • Test plants (e.g., tobacco, tomato, arabidopsis)

  • Pathogen culture (e.g., fungal spore suspension, bacterial cell suspension, viral inoculum)

  • Salicylic acid derivative solutions at various concentrations

  • Control solution (e.g., water or a mock formulation)

  • Growth chambers or greenhouse with controlled environmental conditions

Procedure:

  • Grow plants to a suitable developmental stage (e.g., 4-6 leaf stage).

  • Apply the salicylic acid derivative solutions to the plants. Application methods can include foliar spray, soil drench, or seed treatment, depending on the compound's properties and intended use.[9]

  • Include a control group of plants treated with the control solution.

  • After a specific induction period (e.g., 2-7 days), inoculate the plants with the pathogen.[15]

  • Maintain the plants in a high-humidity environment (for fungal and bacterial pathogens) to facilitate infection.

  • Assess disease severity at regular intervals (e.g., 3, 5, 7, and 14 days post-inoculation). Disease assessment can be done visually by scoring disease symptoms on a scale or by measuring lesion size.

  • For viral pathogens, disease assessment can involve visual symptom scoring and quantification of viral accumulation using methods like ELISA or RT-qPCR.[11][16]

  • Calculate the percentage of disease reduction compared to the control group.

Measurement of Pathogenesis-Related (PR) Protein Expression

Objective: To determine if the salicylic acid derivative induces the expression of key defense-related genes.

Materials:

  • Plant tissue samples (leaf, stem) from treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR machine and reagents (e.g., SYBR Green)

  • Primers for PR genes (e.g., PR-1, PR-2, PR-5) and a reference gene (e.g., actin or ubiquitin)

Procedure:

  • Collect plant tissue samples at different time points after treatment with the salicylic acid derivative.

  • Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • Extract total RNA from the plant tissue using a commercial kit or a standard protocol.

  • Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qPCR) using primers specific for the target PR genes and the reference gene.[17]

  • Analyze the qPCR data to determine the relative expression levels of the PR genes in treated plants compared to control plants. An upregulation of PR genes indicates the activation of the SA-mediated defense pathway.[5]

Phytotoxicity Assessment

Objective: To evaluate if the salicylic acid derivative causes any harm to the host plant at the tested concentrations.

Materials:

  • Healthy test plants

  • Salicylic acid derivative solutions at various concentrations, including a rate higher than the intended effective dose (e.g., 2x).

  • Control solution (water)

Procedure:

  • Treat a group of plants with the salicylic acid derivative at different concentrations.

  • Treat a control group with water.

  • Grow the plants under optimal conditions and observe them regularly for any signs of phytotoxicity.

  • Phytotoxicity symptoms can include:

    • Leaf discoloration (chlorosis, necrosis, burning)[18]

    • Stunting of growth[18]

    • Leaf malformation (curling, cupping)[18]

    • Reduced biomass or yield

  • Assess and score the phytotoxicity on a scale (e.g., 0 = no damage, 100 = complete plant death).[18]

  • It is recommended to conduct phytotoxicity tests in the absence of the pathogen to avoid confounding effects.[19]

Mandatory Visualizations

Salicylic Acid Signaling Pathway

SALICYLIC_ACID_SIGNALING_PATHWAY Pathogen Pathogen (Biotrophic/Hemibiotrophic) SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis Induces SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) (Cytoplasm) SA->NPR1_inactive Binds to receptors, alters redox state NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active Monomerization & Translocation PR_Genes Pathogenesis-Related (PR) Genes NPR1_active->PR_Genes Activates Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to SA_Derivatives SA Derivatives (e.g., ASM, Tiadinil) SA_Derivatives->SA_Biosynthesis Can induce SA_Derivatives->NPR1_inactive Mimic SA action EXPERIMENTAL_WORKFLOW Start Start: Select SA Derivative and Test Plant Dose_Response Dose-Response & Phytotoxicity Assessment Start->Dose_Response Treatment Treatment Application (Foliar Spray, Soil Drench, etc.) Dose_Response->Treatment Pathogen_Inoculation Pathogen Inoculation (Fungus, Bacterium, Virus) Treatment->Pathogen_Inoculation Molecular_Analysis Molecular Analysis (PR Gene Expression - qPCR) Treatment->Molecular_Analysis (in parallel) Disease_Assessment Disease Severity Assessment (Visual Scoring, Lesion Size) Pathogen_Inoculation->Disease_Assessment Data_Analysis Data Analysis & Comparison Disease_Assessment->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Conclusion on Efficacy and Mode of Action Data_Analysis->Conclusion

References

A Comparative Guide to the Quantification of 5-(Phenylazo)salicylic Acid: UHPLC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-(Phenylazo)salicylic acid, a molecule of interest in various research and pharmaceutical contexts, is critical for reliable study outcomes. This guide provides an objective comparison of two prominent analytical techniques for its quantification: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for specific analytical needs.

Executive Summary

UHPLC-MS/MS stands out for its superior sensitivity, selectivity, and speed, making it the gold standard for bioanalytical applications where low detection limits and high specificity are paramount. In contrast, HPLC-UV offers a cost-effective and robust alternative suitable for routine analysis and quality control where analyte concentrations are relatively high and the sample matrix is less complex.

Performance Comparison at a Glance

The choice between UHPLC-MS/MS and HPLC-UV hinges on the specific requirements of the analytical task. The following table summarizes the key performance characteristics of each method, with representative data synthesized from studies on this compound and analogous small molecules.

ParameterUHPLC-MS/MSHPLC-UV / DAD
Linearity (R²) > 0.999> 0.995
Limit of Quantification (LOQ) 0.1 - 5 ng/mL10 - 100 ng/mL
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%
Selectivity Very HighModerate to High
Analysis Time < 5 minutes10 - 20 minutes
Matrix Effect Potential for ion suppression/enhancementLess susceptible to matrix effects
Cost HighLow to Moderate

In-Depth Method Comparison

UHPLC-MS/MS: The Gold Standard for Sensitivity and Selectivity

UHPLC-MS/MS combines the high-resolution separation capabilities of UHPLC with the highly sensitive and selective detection of tandem mass spectrometry. This makes it the preferred method for quantifying trace levels of analytes in complex biological matrices such as plasma, urine, and tissue homogenates.

The high selectivity of MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte of interest are monitored. This virtually eliminates interference from co-eluting matrix components, a significant advantage over less selective detectors.[1]

HPLC-UV/DAD: A Robust and Cost-Effective Alternative

HPLC with UV or Diode Array Detection (DAD) is a widely used and well-established technique for the quantification of chromophoric compounds like this compound.[2][3] This method is generally less expensive to acquire and operate than LC-MS/MS systems. While not as sensitive as MS/MS, modern HPLC systems with DAD can provide acceptable sensitivity for many applications.

A key limitation of HPLC-UV is its lower selectivity compared to MS/MS. Co-eluting compounds that absorb at the same wavelength as the analyte can interfere with quantification, leading to inaccurate results.[1] Therefore, chromatographic separation is of utmost importance, which may lead to longer analysis times.

Experimental Protocols

Detailed methodologies for both the UHPLC-MS/MS and a representative HPLC-UV method are provided below.

UHPLC-MS/MS Method for this compound in Plasma

This protocol is based on established methods for the analysis of this compound and similar small molecules in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

2. UHPLC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: To be optimized by direct infusion (e.g., precursor ion [M-H]⁻)

    • Internal Standard: To be optimized based on the chosen standard

  • Collision Energy: To be optimized for each transition

  • Dwell Time: 100 ms

HPLC-UV Method for Azo Dyes (Representative Protocol)

This protocol is a general representation for the analysis of azo dyes and can be adapted for this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of a liquid sample, add an appropriate internal standard.

  • Adjust the pH of the sample as needed to ensure the analyte is in a neutral form.

  • Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: Wavelength to be set at the maximum absorbance of this compound.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the typical workflows for sample preparation and analysis.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC ESI Electrospray Ionization UHPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data Data Acquisition MS2->Data HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Liquid Sample pH_Adjust pH Adjustment Sample->pH_Adjust Extraction Liquid-Liquid Extraction pH_Adjust->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC UV_Detector UV/DAD Detection HPLC->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram

References

Comparative analysis of different synthetic routes for 5-(Phenylazo)salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic route for 5-(Phenylazo)salicylic acid, a significant molecule in medicinal chemistry and dye synthesis. The predominant method involves the diazotization of an aromatic amine followed by an azo coupling reaction with salicylic acid. This analysis focuses on variations of this core method, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection and optimization.

Performance Comparison

The synthesis of this compound and its derivatives is most commonly achieved through a two-step process: the formation of a diazonium salt from an aromatic amine, and the subsequent electrophilic substitution of this salt onto salicylic acid. The efficiency and yield of this process can be influenced by the choice of the starting aromatic amine and the specific reaction conditions. Below is a summary of reported yields for the synthesis of various 5-(Arylazo)salicylic acid derivatives.

Starting Aromatic AmineDerivative SynthesizedYield (%)Reference
AnilineThis compoundHigh
p-Nitroaniline2-Hydroxy-3-methyl-5-(4-nitro-phenylazo)-benzoic acid77
m-Nitroaniline2-Hydroxy-3-methyl-5-(3-nitro-phenylazo)-benzoic acid70
p-Aminobenzoic acid5-(4-Carboxy-phenylazo)-2-hydroxy-3-methyl-benzoic acid83
p-Nitroaniline2-Hydroxy-3-methoxy-5-(4-nitro-phenylazo)-benzoic acid78
m-Nitroaniline2-Hydroxy-3-methoxy-5-(3-nitro-phenylazo)-benzoic acid89
p-Aminobenzoic acid5-(4-Carboxy-phenylazo)-2-hydroxy-3-methoxy-benzoic acid80
p-Nitroaniline2-Hydroxy-4-methyl-5-(4-nitro-phenylazo)-benzoic acid91
m-Nitroaniline2-Hydroxy-4-methyl-5-(3-nitro-phenylazo)-benzoic acid85

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound and its derivatives via the diazotization-coupling reaction.

Protocol 1: Synthesis of this compound[1]

This protocol outlines the foundational method for synthesizing the target compound.

1. Diazotization of Aniline:

  • Dissolve 18.6 g (0.2 mole) of aniline in a mixture of 45 ml of concentrated hydrochloric acid and 45 ml of water.

  • Cool the solution to 0°C in an ice-salt bath.

  • Slowly add a solution of 14 g of sodium nitrite in 40 ml of water, maintaining the temperature below 2°C with constant stirring.

  • Continue stirring for 10 minutes after the addition is complete. The solution should test positive for weak nitrous acid with starch-iodide paper.

  • Carefully add 4 g of sodium carbonate to neutralize most of the excess hydrochloric acid, leaving the solution slightly acidic.

2. Azo Coupling with Salicylic Acid:

  • Prepare a cold solution of 28 g of salicylic acid (0.2 mole) in a mixture of 33 ml of sodium hydroxide solution, 67 ml of water, and 2 g of sodium carbonate.

  • Slowly add the diazonium salt solution to the cold salicylic acid solution with stirring, keeping the temperature below 5°C.

  • A deep yellow color will form, and a brownish paste of the product will begin to separate.

  • After the addition is complete, continue stirring for 5 to 6 hours at 0-5°C until the diazonium salt is no longer detectable.

  • The precipitated sodium salt of this compound can be filtered and washed with a dilute salt solution.

  • To obtain the free acid, neutralize the sodium salt with hydrochloric acid.

Protocol 2: General Synthesis of 5-(Arylazo)salicylic Acid Derivatives[2][3]

This generalized protocol can be adapted for various substituted anilines.

1. Diazotization of Aromatic Amine:

  • In a flask, cool a mixture of the aromatic amine (5 mmol), 1.5 ml of water, and 1.5 ml of concentrated hydrochloric acid in an ice-salt bath to 0°C.

  • Slowly add a solution of sodium nitrite (5.5 mmol) in 1.5 ml of water with continuous stirring, maintaining the temperature at 0°C.

2. Azo Coupling with Salicylic Acid Derivative:

  • Prepare a solution of the salicylic acid derivative (5.4 mmol) in 10 ml of 2.5 M aqueous sodium hydroxide.

  • Add the prepared diazonium salt solution portion-wise to the salicylic acid derivative solution while stirring and maintaining the temperature between 0-5°C.

  • Continue stirring for 3-5 hours.

  • Acidify the mixture with approximately 1.5 ml of concentrated hydrochloric acid to a pH of about 3.

  • The precipitated product is then separated, washed with water, dried, and can be recrystallized from glacial acetic acid.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key stages in the synthesis of this compound.

experimental_workflow_diazotization cluster_reactants Reactants cluster_process Diazotization cluster_product Product Aniline Aniline Mixing Mixing & Cooling (0°C) Aniline->Mixing HCl_H2O Conc. HCl + H₂O HCl_H2O->Mixing NaNO2_sol NaNO₂ Solution Diazotization Diazotization Reaction (< 2°C) NaNO2_sol->Diazotization Mixing->Diazotization Diazonium_Salt Benzenediazonium Chloride Diazotization->Diazonium_Salt

Caption: Workflow for the diazotization of aniline.

experimental_workflow_coupling cluster_reactants Reactants cluster_process Azo Coupling cluster_product Product Diazonium_Salt Benzenediazonium Chloride Coupling Coupling Reaction (< 5°C, 5-6h) Diazonium_Salt->Coupling Salicylic_Acid_sol Salicylic Acid Solution (in NaOH) Salicylic_Acid_sol->Coupling Neutralization Neutralization (with HCl) Coupling->Neutralization Final_Product 5-(Phenylazo)salicylic Acid Neutralization->Final_Product

Caption: Workflow for the azo coupling reaction.

Alternative Synthetic Approaches

While the diazotization-coupling reaction is the most prevalent method, other synthetic strategies have been explored.

  • Solid-State Synthesis: A solvent-free approach involves the grinding of an aromatic amine, a coupling agent (like a phenol derivative), sodium nitrite, and p-toluenesulfonic acid at low temperatures. This method is presented as an environmentally friendly alternative, avoiding the use of inorganic acids and organic solvents.

  • Reductive Cleavage: An indirect method involves the synthesis of a related azo compound, such as 5-(p-sulphophenylazo)salicylic acid, which is then subjected to hydrogenation to cleave the azo bond and yield 5-aminosalicylic acid. While this produces a different final product, it highlights the chemical versatility of the azo linkage.

Comparative Guide to the Cross-Reactivity of 5-(Phenylazo)salicylic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to ensure data integrity. Cross-reactivity, where an antibody binds to a non-target molecule that is structurally similar to the intended analyte, can lead to inaccurate quantification and misinterpretation of results.[1][2] This guide provides a comparative analysis of the cross-reactivity profile of 5-(Phenylazo)salicylic acid and its related compounds, particularly in immunoassays designed for salicylate detection.

This compound is the core structure of Sulfasalazine (Salazosulfapyridin), a drug used for treating inflammatory bowel disease.[3][4] In the colon, sulfasalazine is metabolized by bacteria into its active components: 5-aminosalicylic acid (5-ASA or mesalazine) and sulfapyridine.[4] Given the structural similarities between these molecules, antibodies developed for one compound may exhibit significant cross-reactivity with the others, a critical consideration in therapeutic drug monitoring and pharmacokinetic studies.[5]

Quantitative Cross-Reactivity Data

Experimental data from a fluorescent polarization immunoassay (FPIA) designed to detect salicylates reveals significant cross-reactivity from sulfasalazine and its metabolite, 5-ASA. A study on the specificity of the Abbott Laboratories FPIA for salicylates found that chemical substitution on the 5-position of the salicylic acid molecule notably enhanced cross-reactivity.[6] The results indicate that sulfasalazine is 153% cross-reactive, meaning it produces a signal equivalent to the target salicylate at a lower concentration. Its active metabolite, 5-ASA, also shows high cross-reactivity.[6][7]

This data is summarized in the table below.

CompoundImmunoassay TypeTarget AnalytePercent Cross-Reactivity (%)Reference
Sulfasalazine (Salazosulfapyridin) FPIASalicylate153%[6]
5-Aminosalicylic acid (5-ASA) FPIASalicylate122%[6][7]
Diflunisal FPIASalicylate222%[6][7]
5-Methylsalicylic acid FPIASalicylate1200%[6][7]

Percent cross-reactivity is typically calculated as: (Concentration of target analyte / Concentration of cross-reactant that produces the same signal) x 100.[1][7]

Visualizing Molecular Relationships and Immunoassay Workflow

To better understand the basis of this cross-reactivity, the following diagrams illustrate the metabolic pathway of Sulfasalazine and the experimental workflow used to assess such interferences.

Metabolic Pathway of Sulfasalazine cluster_drug Parent Drug cluster_action Bacterial Action (Azo Reduction in Colon) cluster_metabolites Metabolites SSZ Sulfasalazine (Contains this compound structure) Action Cleavage SSZ->Action ASA 5-Aminosalicylic Acid (5-ASA / Mesalazine) Action->ASA SP Sulfapyridine Action->SP

Metabolic pathway of Sulfasalazine.

Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_assay Competitive Immunoassay cluster_analysis Data Analysis A Prepare serial dilutions of - Target Analyte (Standard) - Test Compound (e.g., 5-PASA) B Add Antibody, Labeled-Analyte (Tracer), and Standard/Test Compound to microplate wells A->B Introduce samples C Incubate to allow competitive binding B->C Binding occurs D Measure signal (e.g., Fluorescence Polarization, Colorimetric Absorbance) C->D Read results E Generate dose-response curve for Standard and Test Compound D->E Plot data F Determine IC50 values (Concentration for 50% signal inhibition) E->F Analyze curves G Calculate Percent Cross-Reactivity F->G Final calculation

Competitive immunoassay workflow.

Experimental Protocol for Cross-Reactivity Assessment

The following is a detailed methodology for determining the percent cross-reactivity of a compound like this compound in a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or FPIA.

Objective: To determine the concentration of a test compound that produces the same signal response as a known concentration of the target analyte, thereby allowing for the calculation of percent cross-reactivity.

Materials:

  • Microtiter plates pre-coated with analyte-specific antibodies.

  • Target analyte standard solution of known concentration.

  • Test compound (e.g., this compound) solution of known concentration.

  • Enzyme- or fluorophore-labeled analyte (tracer).

  • Assay buffer and wash buffer.

  • Stop solution (for colorimetric ELISA).

  • Microplate reader capable of measuring absorbance or fluorescence polarization.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of both the target analyte standard and the test compound in assay buffer. A typical range might span from 0.1 ng/mL to 1000 ng/mL to establish a full dose-response curve.

  • Competitive Binding:

    • To the antibody-coated microplate wells, add a fixed volume of the labeled analyte (tracer).

    • Add the serially diluted standard solutions to a set of wells.

    • In a separate set of wells, add the serially diluted test compound solutions.

    • Include control wells containing only the tracer and assay buffer (for maximum signal) and wells for a blank reading.

  • Incubation: Incubate the plate according to the assay manufacturer's instructions (e.g., 1-2 hours at 37°C or room temperature) to allow the unlabeled analyte (from the standard or test compound) and the labeled analyte (tracer) to compete for binding to the limited number of antibody sites.

  • Washing (for ELISA): For heterogeneous assays like ELISA, wash the plate multiple times with wash buffer to remove any unbound reagents. This step is not required for homogeneous assays like FPIA.

  • Signal Generation (for ELISA): Add the substrate solution to each well and incubate for a specified time to allow for color development. The reaction is then stopped with a stop solution.

  • Data Acquisition: Measure the signal from each well using a microplate reader. For ELISA, this is absorbance; for FPIA, this is the degree of fluorescence polarization.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the concentration for both the target analyte standard and the test compound. This will generate two separate sigmoidal dose-response curves.

    • From these curves, determine the concentration of the target analyte and the test compound that cause a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

The available data strongly indicates that this compound, via its parent molecule sulfasalazine, exhibits significant cross-reactivity in immunoassays targeting salicylates.[6] This interference is predictable given the shared salicylic acid core structure. Researchers and clinicians utilizing immunoassays for therapeutic monitoring of salicylates or 5-ASA should be aware of this potential interference, as co-administration of sulfasalazine could lead to falsely elevated results. For specific and accurate quantification, alternative methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be necessary when these compounds are present concurrently.[8] It is crucial to validate any immunoassay for potential interferences from structurally related metabolites or co-administered drugs.[1][5]

References

Unveiling the Antimicrobial Potential of 5-(Phenylazo)salicylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comprehensive comparison of the efficacy of 5-(Phenylazo)salicylic acid derivatives as potential antimicrobial agents, supported by experimental data and detailed methodologies.

Introduction to this compound Derivatives

This compound derivatives are a class of azo compounds that have garnered interest for their potential biological activities, including antimicrobial effects. These molecules combine the structural features of salicylic acid, known for its antibacterial and anti-inflammatory properties, with an azo linkage (-N=N-) to a substituted phenyl ring. This unique combination offers a scaffold for chemical modifications to modulate their antimicrobial spectrum and potency. The presence of the azo group and various substituents on the aromatic rings can significantly influence the electronic and lipophilic properties of the molecules, which in turn can affect their interaction with microbial targets.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of a series of synthesized azosalicylic acid analogs has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined to quantify their potency. The results are summarized in the tables below.

Antibacterial Activity Against Gram-Positive Bacteria

A series of azosalicylic acid analogs demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The MIC values for these compounds are presented in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria.

Compound IDDerivativeStaphylococcus aureus (MTCC 96) MIC (µg/mL)Bacillus subtilis (MTCC 441) MIC (µg/mL)Bacillus cereus (MTCC 430) MIC (µg/mL)
4a 5-((4-sulfamoylphenyl)diazenyl)-2-hydroxybenzoic acid62.5125125
4b 5-((4-sulfophenyl)diazenyl)-2-hydroxybenzoic acid125250250
4c 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzoic acid62.5125125
4d 2-hydroxy-5-((4-methoxyphenyl)diazenyl)benzoic acid125250250
4e 5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid31.2562.562.5
4f 5-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)-2-hydroxybenzoic acid250500500
4g 5-((4-carboxyphenyl)diazenyl)-2-hydroxybenzoic acid62.5125125
4h 2-hydroxy-5-((4-((N-(5-methylisoxazol-3-yl)sulfamoyl)amino)phenyl)diazenyl)benzoic acid31.2562.562.5
Gentamicin (Standard)1.953.91.95

Data sourced from Sahoo et al., 2022.

Antibacterial Activity Against Gram-Negative Bacteria

The efficacy of these derivatives was also assessed against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The results are detailed in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria.

Compound IDDerivativeEscherichia coli (MTCC 443) MIC (µg/mL)Pseudomonas aeruginosa (MTCC 424) MIC (µg/mL)Klebsiella aerogenes (MTCC 111) MIC (µg/mL)
4a 5-((4-sulfamoylphenyl)diazenyl)-2-hydroxybenzoic acid125250250
4b 5-((4-sulfophenyl)diazenyl)-2-hydroxybenzoic acid250500500
4c 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzoic acid125250250
4d 2-hydroxy-5-((4-methoxyphenyl)diazenyl)benzoic acid250500500
4e 5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid62.5125125
4f 5-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)-2-hydroxybenzoic acid500>500>500
4g 5-((4-carboxyphenyl)diazenyl)-2-hydroxybenzoic acid125250250
4h 2-hydroxy-5-((4-((N-(5-methylisoxazol-3-yl)sulfamoyl)amino)phenyl)diazenyl)benzoic acid62.5125125
Gentamicin (Standard)3.91.953.9

Data sourced from Sahoo et al., 2022.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of these this compound derivatives.

Synthesis of this compound Derivatives

The general procedure for the synthesis of these derivatives involves a diazotization-coupling reaction.

Synthesis_Workflow AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2, HCl, 0-5°C Coupling Coupling Reaction DiazoniumSalt->Coupling SalicylicAcid Salicylic Acid Derivative SalicylicAcid->Coupling NaOH, 0-5°C AzoDerivative This compound Derivative Coupling->AzoDerivative

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol:

  • Diazotization: The aromatic amine is dissolved in a hydrochloric acid solution and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: The salicylic acid derivative is dissolved in an aqueous sodium hydroxide solution and cooled. The freshly prepared diazonium salt solution is then added slowly to this solution with constant stirring, again maintaining a temperature of 0-5°C.

  • Precipitation and Purification: The reaction mixture is stirred for several hours. The resulting azo compound precipitates out of the solution. The precipitate is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized and widely accepted protocol.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect wells for turbidity (microbial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the Broth Microdilution Method to determine MIC.

Detailed Protocol:

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of each this compound derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared by suspending colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This standardized suspension is then further diluted in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are also included.

  • Incubation: The inoculated microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Mechanism of Action

The precise antimicrobial mechanism of this compound derivatives is not yet fully elucidated and is likely multifactorial. However, based on the known activities of their constituent moieties, a plausible mechanism involves the disruption of bacterial cell integrity and key metabolic processes.

The salicylic acid component is known to interfere with bacterial cell membranes, leading to increased permeability and leakage of intracellular components. Additionally, it can disrupt iron homeostasis, which is crucial for bacterial survival and enzymatic function. The azo component, with its electron-withdrawing or donating substituents, can modulate the overall electronic properties of the molecule, potentially enhancing its ability to interact with and disrupt biological macromolecules such as enzymes and DNA. The lipophilicity of the molecule, influenced by the substituents on the phenyl ring, can also play a significant role in its ability to penetrate the bacterial cell wall and membrane.

Mechanism_of_Action Compound 5-(Phenylazo)salicylic Acid Derivative CellWall Bacterial Cell Wall/ Membrane Compound->CellWall Interaction Enzymes Essential Bacterial Enzymes Compound->Enzymes Binding DNA Bacterial DNA Compound->DNA Intercalation/ Binding Disruption Increased Permeability & Leakage of Cytoplasmic Contents CellWall->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition Inhibition of Enzyme Activity Enzymes->Inhibition Inhibition->CellDeath Interaction Interference with DNA Replication/ Transcription DNA->Interaction Interaction->CellDeath

Caption: Plausible antimicrobial mechanisms of this compound derivatives.

Conclusion and Future Directions

The presented data indicates that this compound derivatives are a promising class of compounds with significant antimicrobial activity, particularly against Gram-positive bacteria. Derivatives with specific substitutions, such as bromo and methyl groups (compound 4e ) and a substituted sulfamoyl moiety (compound 4h ), have demonstrated the most potent effects.

Further research is warranted to fully explore the potential of these derivatives. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies: A broader range of derivatives should be synthesized and tested to establish a more comprehensive SAR, which will guide the design of more potent and selective antimicrobial agents.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways affected by these compounds in bacteria.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Antifungal and Antiviral Screening: The activity of these derivatives should also be investigated against a wider range of microbial pathogens, including fungi and viruses.

By addressing these research questions, the full therapeutic potential of this compound derivatives as a new class of antimicrobial agents can be realized, offering new hope in the fight against infectious diseases.

A Comparative Guide to the Biological Effects of 5-(Phenylazo)salicylic Acid and Its Congeners: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 5-(phenylazo)salicylic acid and its derivatives, drawing upon findings from both in vivo and in vitro studies. Due to a scarcity of direct comparative research on this compound itself, this document synthesizes data from studies on its derivatives and the parent compound, salicylic acid, to offer insights into its potential anti-inflammatory and anticancer activities.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize key quantitative data from various studies, offering a side-by-side look at the outcomes of in vitro and in vivo investigations into salicylic acid and its derivatives.

Table 1: In Vitro Anti-Inflammatory Activity of Salicylic Acid Derivatives

CompoundAssayEndpointResultReference
2-Hydroxy-3-methyl-5-(4-nitro-phenylazo)-benzoic acidHuman Red Blood Cell (HRBC) membrane stability% Protection78.43% at 100 µg/mL[1][2][3]
2-Hydroxy-3-methyl-5-(3-nitro-phenylazo)-benzoic acidHRBC membrane stability% Protection74.51% at 100 µg/mL[1][2][3]
5-(4-Carboxy-phenylazo)-2-hydroxy-3-methyl-benzoic acidHRBC membrane stability% Protection70.59% at 100 µg/mL[1][2][3]
Bornyl salicylateNitric Oxide (NO) Production in LPS-stimulated macrophagesInhibitionSignificant reduction at 10 µg/mL[4]
Salicylic acid derivativesPhospholipase A2 (PLA2) InhibitionIC500.043 - 0.045 µM for most active compounds
Salicylic acidProstaglandin E2 (PGE2) Production in activated PBMCsInhibitionConcentration-dependent suppression[5]

Table 2: In Vivo Anti-Inflammatory Activity of Salicylic Acid Derivatives

CompoundModelEndpointResultReference
Acyl and salicylic acid hydrazide derivativesCarrageenan-induced paw edema in mice% InhibitionUp to 29.4% after 5 hours[6]
Bornyl salicylateCarrageenan-induced paw edema in miceEdema ReductionSignificant reduction in early and late phases[4]
Azo derivatives of dihydropyrimidinonesCarrageenan-induced hind paw edema in rats% Inhibition30.77% to 53.85% after 3 hours[7]

Table 3: In Vitro Anticancer Activity of Salicylic Acid

CompoundCell LineAssayEndpointResultReference
Salicylic acidA549 (human lung adenocarcinoma)Cell ViabilityIC506.0 mM[8]
Salicylic acidB16F10 (murine melanoma)Cell ViabilityDecrease in viability~50% decrease at 5 mM[9]
Salicylic acidCACO (colon adenocarcinoma)Cell ViabilityIC5062.0 µg/mL[8]

Table 4: In Vivo Anticancer Activity of Salicylic Acid and its Derivatives

CompoundModelEndpointResultReference
Salicylic acidMurine model of implanted melanomaTumor GrowthAnticancer effects observed[9]
Diflunisal (a salicylic acid derivative)Leukemia mouse modelsTumor ProgressionStopped cancer progression and shrunk tumors[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

In Vitro: Human Red Blood Cell (HRBC) Membrane Stability Method

This method assesses the anti-inflammatory activity of a substance by its ability to protect the HRBC membrane from lysis induced by hypotonicity.[1][2][3]

  • Preparation of HRBC Suspension:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes and discard the supernatant.

    • Wash the packed red blood cells with isosaline solution.

    • Prepare a 10% v/v suspension of the washed cells in isosaline.[1][2]

  • Assay Procedure:

    • The reaction mixture consists of the test compound, phosphate buffer (pH 7.4), hyposaline, and the HRBC suspension.

    • Incubate the mixture at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant, which indicates the amount of hemoglobin released due to hemolysis.

    • Diclofenac sodium is typically used as a positive control.

In Vivo: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[12][13][14][15][16]

  • Animal Model:

    • Wistar rats or Swiss albino mice are commonly used.

  • Induction of Edema:

    • A sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of the animal.[12][14][16]

  • Treatment:

    • The test compound or a standard drug (e.g., indomethacin, diclofenac) is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[12][16]

  • Measurement of Paw Edema:

    • The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.[16]

  • Calculation of Inhibition:

    • The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group that received only carrageenan.

In Vitro: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treatment:

    • Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Living cells with active metabolism reduce the yellow MTT to a purple formazan product.[17]

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[17]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_in_vitro start Start: Cell Seeding in 96-well plate treatment Treatment with this compound or derivative at various concentrations start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Addition of MTT Reagent incubation->assay incubation2 Incubation to allow formazan formation assay->incubation2 solubilization Addition of Solubilizing Agent (e.g., DMSO) incubation2->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Data Analysis: Calculate IC50 readout->analysis end End: Determine In Vitro Cytotoxicity analysis->end

Caption: Workflow for an in vitro cell viability assay.

experimental_workflow_in_vivo start Start: Acclimatize Animals (Rats/Mice) treatment Administer this compound derivative or vehicle (Control) start->treatment wait Wait for 30-60 minutes treatment->wait induction Induce Inflammation: Sub-plantar injection of Carrageenan wait->induction measurement Measure Paw Volume at different time points (e.g., 1, 2, 3, 4, 24 hours) induction->measurement analysis Data Analysis: Calculate % Inhibition of Edema measurement->analysis end End: Determine In Vivo Anti-inflammatory Activity analysis->end

Caption: Workflow for an in vivo anti-inflammatory study.

salicylic_acid_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation pro_inflammatory_genes Expression of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) nf_kb_activation->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation salicylic_acid Salicylic Acid / Derivatives salicylic_acid->nf_kb_activation Inhibits

References

A Comparative Guide to the Pharmacological Activities of Novel Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological performance of recently developed salicylic acid derivatives, supported by experimental data. It delves into their anti-inflammatory, analgesic, anticancer, and antimicrobial activities, offering a comprehensive resource for researchers in the field of drug discovery and development.

Anti-inflammatory and Analgesic Activities

New derivatives of salicylic acid are continuously being explored to enhance efficacy and reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many of these derivatives remains the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Comparative Anti-inflammatory and Analgesic Efficacy

A number of novel salicylic acid derivatives have demonstrated potent anti-inflammatory and analgesic effects, often surpassing that of aspirin. For instance, 5-(2,4-Difluorophenyl)salicylic acid, also known as diflunisal, has been shown to be a more active analgesic and anti-inflammatory agent than aspirin, with a longer duration of action and a better therapeutic index.[1] The anti-inflammatory potential of new ester analogs of salicylic acid has also been evaluated, with some compounds showing significantly higher COX-2 inhibitory activity than aspirin. One notable derivative, MEST1, exhibited a COX-2 IC50 value of 0.048 µM, which is substantially lower than that of aspirin (IC50: 2.60 µM).[2]

Derivative ClassCompoundAssayResultReference CompoundResult
Phenyl Salicylates5-(2,4-Difluorophenyl)salicylic acid (Diflunisal)Analgesic & Anti-inflammatoryMore active, longer durationAspirin-
Ester AnalogsMEST1COX-2 InhibitionIC50: 0.048 µMAspirinIC50: 2.60 µM
Pyrazoline ConjugatesSalicylic acid-dihydropyrazoline analogues (e.g., 7d, 7h, 7i, 7j)Phospholipase A2 (PLA2) InhibitionMaximum activity observed--
Acetylsalicylic Acid AmidesAM1In vitro anti-inflammatory (HRBC)67.34% inhibitionAspirin64.56% inhibition
5-Aminosalicylic Acid DerivativesImides (Compounds 1-4)Analgesic (mouse model)Active from 0.1 mg/Kg to 16 mg/Kg--
Experimental Protocols

This widely used model assesses the acute anti-inflammatory activity of new compounds.

  • Animal Preparation: Male Wistar rats (150-200g) are used. The animals are fasted overnight with free access to water before the experiment.

  • Compound Administration: The test derivative or reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This assay assesses the ability of a compound to stabilize the lysosomal membrane, which is crucial in the inflammatory process.

  • Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline and resuspended to make a 10% v/v suspension.

  • Assay Mixture: The reaction mixture consists of 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of HRBC suspension, and 1 mL of the test compound solution at various concentrations.

  • Incubation and Centrifugation: The mixtures are incubated at 37°C for 30 minutes and then centrifuged at 3000 rpm for 10 minutes.

  • Spectrophotometric Analysis: The hemoglobin content in the supernatant is estimated using a spectrophotometer at 560 nm.

  • Calculation of Protection: The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(OD of Drug treated sample / OD of Control) * 100]

Anticancer Activity

Salicylic acid derivatives, particularly salicylanilides, have emerged as promising candidates for anticancer therapy. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.

Comparative Anticancer Efficacy

Salicylanilides have demonstrated potent cytotoxic effects against various cancer cell lines. For example, novel salicylanilide derivatives have shown antiproliferative effects against human glioblastoma (U87) cells, with some compounds inducing autophagy-related cell death at low micromolar concentrations (0.7–1.2 μM).[3] Niclosamide, a well-known salicylanilide, has been shown to inhibit the Wnt/β-catenin signaling pathway and suppress colon cancer cell growth.[4]

Derivative ClassCompound/DerivativeCancer Cell LineAssayResult (IC50)
SalicylanilidesSalBenz-1, SalBenz-2, SalPyr-7, SalPyr-2, NiclosamideHuman Glioblastoma (U87)Cell Viability0.7 - 1.2 µM
SalicylanilidesNiclosamideOvarian Cancer CellsCell Viability0.1 - 5 µM
Evodiamine DerivativesF-3Huh7 (Hepatocellular Carcinoma)Antiproliferative0.05 µM
Evodiamine DerivativesF-4Huh7 (Hepatocellular Carcinoma)Antiproliferative0.04 µM
Evodiamine DerivativesF-3SK-Hep-1 (Hepatocellular Carcinoma)Antiproliferative0.07 µM
Evodiamine DerivativesF-4SK-Hep-1 (Hepatocellular Carcinoma)Antiproliferative0.06 µM
Signaling Pathways in Cancer Modulated by Salicylic Acid Derivatives

Salicylanilides have been shown to modulate several critical signaling pathways involved in cancer progression, including the Wnt/β-catenin, mTOR, and STAT3 pathways.[5][6]

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation Proteasome Proteasome beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates & Binds Salicylanilides Salicylanilides (e.g., Niclosamide) Salicylanilides->Dsh Inhibits Salicylanilides->beta_catenin Promotes Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Inhibition of the Wnt/β-catenin signaling pathway by salicylanilides.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Salicylanilides Salicylanilides Salicylanilides->mTORC1 Inhibits

Caption: Modulation of the mTOR signaling pathway by salicylanilides.

STAT3_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes Activates Transcription Salicylanilides Salicylanilides Salicylanilides->JAK Inhibits Salicylanilides->STAT3_inactive Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by salicylanilides.

Experimental Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the salicylic acid derivative for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Novel salicylic acid derivatives have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.

Comparative Antimicrobial Efficacy

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Nitro-substituted salicylanilides have shown promising results, with some derivatives exhibiting MIC values in the low micromolar range against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

Derivative ClassCompoundMicroorganismMIC
Nitro-substituted Salicylanilides2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideMycobacterium tuberculosis2 µM
Nitro-substituted Salicylanilides2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideMRSA0.98 µM
Azosalicylic Acid AnalogsCompound 4h and 4eVarious bacterial strains31.25 µg/mL
SalicylamidesN-cyclohexyl-2-hydroxybenzamide (15)Candida albicans570.05 µM
SalicylamidesN-4-methoxybenzyl-2-hydroxybenzamide (18)Candida albicans485.83 µM
Experimental Protocol

This method is used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The salicylic acid derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

General Experimental Workflow

The development of new pharmacologically active salicylic acid derivatives typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Chemical Synthesis of Salicylic Acid Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anti_inflammatory Anti-inflammatory Assays (COX, PLA2 Inhibition) Characterization->Anti_inflammatory Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, etc.) Characterization->Antioxidant Analgesic_model Analgesic Models (e.g., Writhing Test) Anti_inflammatory->Analgesic_model Anti_inflammatory_model Anti-inflammatory Models (e.g., Paw Edema) Anti_inflammatory->Anti_inflammatory_model Data_Analysis Data Analysis (IC50, MIC, % Inhibition) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Analgesic_model->Data_Analysis Toxicity Toxicity Studies Anti_inflammatory_model->Toxicity Anti_inflammatory_model->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

Caption: General experimental workflow for the development of new salicylic acid derivatives.

References

Safety Operating Guide

Proper Disposal of 5-(Phenylazo)salicylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of 5-(Phenylazo)salicylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Hazard Profile

This compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes serious eye irritation.[1]

  • Harmful to aquatic life with long-lasting effects.

Personnel handling this chemical should be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE should be worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved shirt, and trousers.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste management service.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Packaging Waste for Disposal:

    • Ensure the waste container is compatible with the chemical.

    • The container must be securely sealed to prevent leaks or spills.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the storage area cool and dry, away from heat and sources of ignition.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[3]

    • Provide the waste disposal service with a complete and accurate description of the waste.

    • Disposal should be carried out in accordance with all applicable local, state, and federal regulations.[4] The recommended disposal method is often incineration at an approved waste disposal plant.[5]

Emergency Spill Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the area.

    • Restrict access to the spill site.

  • Don Appropriate PPE:

    • Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined above.

  • Contain and Clean the Spill:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[3] Avoid creating dust.[4][6]

    • For small spills, you can use an inert absorbent material.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2][4]

  • Decontamination and Disposal:

    • Place all contaminated materials, including PPE, into a sealed and labeled hazardous waste container.

    • Arrange for disposal of the spill cleanup waste through your EHS office or a licensed contractor.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start Start: Have this compound waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Designated Container ppe->segregate label_waste Label Container: 'Hazardous Waste' 'this compound' segregate->label_waste seal Securely Seal Container label_waste->seal store Store in a Designated Hazardous Waste Area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs dispose Dispose via Approved Waste Disposal Plant (e.g., Incineration) contact_ehs->dispose end End: Disposal Complete dispose->end spill Spill Occurs spill_ppe Wear Emergency PPE spill->spill_ppe contain_spill Contain & Clean Spill (Avoid Dust) spill_ppe->contain_spill spill_waste Collect Spill Debris as Hazardous Waste contain_spill->spill_waste spill_waste->seal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-(Phenylazo)salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-(Phenylazo)salicylic acid. The following procedures are based on the known hazards of this compound and general safety protocols for related substances.

Hazard Summary

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is imperative to handle this chemical with appropriate personal protective equipment and in a controlled laboratory environment to minimize exposure risks.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to ensure safety when handling this compound in both solid form and in solution.

Body Part Personal Protective Equipment Specifications
Eyes/Face Chemical safety goggles or a face shieldMust comply with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Contaminated gloves should be disposed of immediately after use.
Respiratory Air-purifying respirator with appropriate cartridgesA NIOSH-approved respirator may be necessary if working outside of a fume hood or if dust generation is likely.[2]
Body Laboratory coatA long-sleeved lab coat provides a barrier against accidental skin contact.[2]

Operational Plan: From Receipt to Disposal

Adherence to a standardized operational plan is crucial for minimizing risks associated with handling this compound.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Keep the container tightly closed when not in use.[3]

2. Handling and Preparation:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Don the appropriate PPE as specified in the table above.

  • Avoid the formation of dust and aerosols.[2][4] When weighing the solid, use a balance equipped with a draft shield.

  • If preparing a solution, slowly add the this compound to the solvent to prevent splashing.

3. Spill Management:

  • In the event of a spill, evacuate all non-essential personnel from the area.

  • For small spills of solid material, gently sweep or vacuum the material, avoiding dust generation.[2] Place the collected material into a labeled container for hazardous waste.

  • Clean the spill area with a damp cloth, and place all contaminated cleaning materials into the hazardous waste container.[2]

  • For larger spills, or if you are uncertain about the cleanup procedure, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and cleaning materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.

Emergency Spill Response Workflow

The following diagram outlines the logical steps to be taken in the event of a chemical spill.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure cluster_followup Post-Cleanup Spill Spill of this compound Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Lab Supervisor & EHS Evacuate->Notify Assess Assess Spill Size Notify->Assess SmallSpill Small, manageable spill Assess->SmallSpill Small LargeSpill Large or unmanageable spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE LargeSpill->Notify Await EHS Response Contain Contain and Clean Spill DonPPE->Contain Dispose Dispose of Waste Contain->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Document Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Phenylazo)salicylic acid
Reactant of Route 2
5-(Phenylazo)salicylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.